4E1RCat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQRBOIMSKMFFO-PGMHBOJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Role of 4E1RCat: A Technical Guide to its Inhibition of eIF4E:eIF4G and eIF4E:4E-BP1 Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4E1RCat, a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This compound functions as a dual inhibitor, disrupting the crucial interactions between eIF4E and both the scaffolding protein eIF4G and the inhibitory 4E-binding proteins (4E-BPs). By preventing the assembly of the eIF4F complex, this compound effectively inhibits cap-dependent translation, a process frequently dysregulated in cancer and other diseases. This document details the quantitative inhibitory properties of this compound, provides comprehensive experimental protocols for its characterization, and visually represents the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Target: The eIF4F Complex
Eukaryotic translation initiation is a tightly regulated process critical for protein synthesis. The formation of the eIF4F complex, consisting of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is a rate-limiting step in cap-dependent translation.[1] eIF4E's interaction with the 5' cap of mRNA recruits the ribosomal machinery to initiate translation.[2] The activity of eIF4E is modulated by two key interactions: its association with eIF4G to promote translation, and its sequestration by 4E-BPs to inhibit translation.[3] Dysregulation of the signaling pathways that control these interactions, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, is a hallmark of many cancers, leading to aberrant protein synthesis and tumor progression.[1]
This compound is a cell-permeable, oxopyrrolyl benzoate (B1203000) compound that has been identified as a dual inhibitor of the eIF4E:eIF4G and eIF4E:4E-BP1 interactions.[4][5] By targeting eIF4E, this compound prevents the assembly of the eIF4F complex and selectively blocks cap-dependent translation.[4] This mechanism of action makes this compound a valuable tool for studying translational control and a promising candidate for therapeutic development.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | Interaction Inhibited | Reported IC50 (µM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | eIF4E:eIF4G | ~4 | [4][6] |
| In Vitro Translation Assay | Cap-dependent translation | ~4 | [4] |
| eIF4F Pull-down Assay | eIF4E:eIF4G | Effective at 50 µM | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by intervening in the central pathways that regulate cap-dependent translation. The following diagram illustrates the signaling cascade leading to eIF4F complex formation and the points of inhibition by this compound.
Caption: Signaling pathways regulating eIF4E and this compound's points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory function of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the inhibition of the eIF4E:eIF4G interaction by this compound.
Principle:
Caption: Principle of the TR-FRET assay for eIF4E:eIF4G interaction.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 1 mM DTT, 0.05% BSA.[7]
-
eIF4E-Donor: Recombinant human eIF4E protein conjugated to a FRET donor fluorophore (e.g., Terbium cryptate) is prepared in assay buffer.
-
eIF4G-Acceptor: A peptide derived from the eIF4E-binding region of eIF4G, conjugated to a FRET acceptor fluorophore (e.g., d2), is prepared in assay buffer.
-
This compound Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.
-
-
Assay Procedure:
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration gradient. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
In a low-volume 384-well plate, add a fixed volume of the eIF4E-Donor solution to all wells.
-
Add the serially diluted this compound solutions or a vehicle control (DMSO in assay buffer) to the respective wells.
-
Initiate the binding reaction by adding a fixed volume of the eIF4G-Acceptor solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal for each well.
-
Plot the signal ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
eIF4F Pull-Down Assay
This assay qualitatively and semi-quantitatively assesses the ability of this compound to disrupt the eIF4F complex in vitro and in vivo.
Workflow:
Caption: Workflow for the eIF4F pull-down assay.
Methodology:
-
Lysate Preparation:
-
Prepare cell lysates from cultured cells (e.g., MDA-MB-231) or a ribosome salt wash (RSW) fraction.[4]
-
-
Inhibitor Treatment:
-
Treat the cell lysates or RSW with a final concentration of 50 µM this compound or a vehicle control (DMSO) and incubate for a predetermined time (e.g., 30 minutes) at 4°C.
-
-
Pull-Down:
-
Add m7GTP-agarose beads to the treated lysates and incubate with gentle rotation for 1-2 hours at 4°C to allow eIF4E and any associated proteins to bind to the cap analog on the beads.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using specific primary antibodies against eIF4E, eIF4G, and eIF4A, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Outcome: In the presence of this compound, the amount of eIF4G and eIF4A co-eluting with eIF4E will be reduced compared to the vehicle-treated control, indicating disruption of the eIF4F complex.[4]
In Vitro Translation Assay
This assay determines the effect of this compound on cap-dependent versus cap-independent translation.
Methodology:
-
Template Preparation:
-
Utilize a bicistronic mRNA reporter construct. A common example contains a firefly luciferase (FLuc) gene under the control of a 5' cap for cap-dependent translation, and a Renilla luciferase (RLuc) gene under the control of an internal ribosome entry site (IRES), such as that from the encephalomyocarditis virus (EMCV), for cap-independent translation.[4]
-
-
In Vitro Translation Reaction:
-
Set up in vitro translation reactions using a rabbit reticulocyte lysate system.
-
To each reaction, add the bicistronic mRNA template.
-
Add increasing concentrations of this compound or a vehicle control (DMSO).
-
Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
-
Luciferase Assay:
-
Measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the ratio of FLuc to RLuc activity for each concentration of this compound.
-
A dose-dependent decrease in the FLuc/RLuc ratio indicates specific inhibition of cap-dependent translation.[4]
Conclusion
This compound is a potent and specific dual inhibitor of the eIF4E:eIF4G and eIF4E:4E-BP1 interactions. Its ability to selectively inhibit cap-dependent translation provides a valuable tool for dissecting the complexities of protein synthesis regulation. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the mechanism of action of this compound and to explore its therapeutic potential in diseases characterized by dysregulated translation, such as cancer. Further studies to enhance the potency and pharmacokinetic properties of this compound are warranted to advance its development as a clinical candidate.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cardiac Expression of the Diabetic Marker MicroRNA miR-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Understanding the Molecular Interactions of 4E1RCat with eIF4E: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, playing a pivotal role in the initiation of cap-dependent translation. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. 4E1RCat has emerged as a significant small molecule inhibitor, disrupting the crucial interactions of eIF4E with its binding partners. This technical guide provides a comprehensive overview of the molecular interactions between this compound and eIF4E, detailing the quantitative parameters of this interaction, the experimental protocols to elucidate it, and the broader context of the signaling pathways involved.
Introduction: The eIF4E-Centered Translation Initiation and Its Inhibition by this compound
Eukaryotic translation initiation is a tightly regulated process, with the recruitment of ribosomes to the 5' cap of mRNA being a rate-limiting step. This process is orchestrated by the eIF4F complex, which comprises the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A.[1][2] eIF4E's recognition of the m7G cap is a crucial event that initiates the assembly of the translation machinery.[3][4]
The activity of eIF4E is under the stringent control of the mTOR signaling pathway.[5][6] A key regulatory mechanism involves the 4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, bind to the same site on eIF4E as eIF4G, thereby sequestering eIF4E and inhibiting cap-dependent translation.[7][8] In many cancers, the mTOR pathway is hyperactivated, leading to the phosphorylation of 4E-BPs, their dissociation from eIF4E, and subsequent oncogenic protein synthesis.[9]
This compound is a cell-permeable, small molecule inhibitor that has been identified as a dual inhibitor of the eIF4E:eIF4G and eIF4E:4E-BP1 interactions.[10][11] By preventing the assembly of the eIF4F complex, this compound effectively blocks cap-dependent translation.[12][13] Molecular modeling studies suggest that this compound binds to a region on eIF4E that overlaps with the binding sites for both eIF4G and 4E-BP1. This mode of action makes this compound a valuable tool for studying the intricacies of translation initiation and a promising lead compound in the development of novel anti-cancer therapeutics.
Quantitative Data on this compound-eIF4E Interaction
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of this compound required to inhibit the eIF4E-mediated interactions by 50%.
| Interaction | Assay Type | IC50 Value (µM) | Reference |
| eIF4E:eIF4G | Time-Resolved FRET (TR-FRET) | ~4 | [12] |
| eIF4E:eIF4G | In vitro translation assay | ~4 | |
| eIF4E:eIF4G | - | 3.2 | [10] |
Signaling Pathway: The mTOR/eIF4E Axis
The mTOR pathway is a central regulator of cell growth and proliferation, and its downstream effects on protein synthesis are largely mediated through eIF4E. Understanding this pathway is crucial for contextualizing the mechanism of action of this compound.
Caption: The mTOR/eIF4E signaling pathway and the point of intervention for this compound.
Experimental Protocols
A variety of experimental techniques are employed to characterize the molecular interactions of this compound with eIF4E. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is used to quantify the inhibition of the eIF4E:eIF4G protein-protein interaction by this compound in a high-throughput format.
Principle: TR-FRET relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., d2 or XL665) when they are in close proximity. One interacting protein (e.g., His-tagged eIF4E) is labeled with the donor, and the other (e.g., GST-tagged eIF4G) is labeled with the acceptor. Interaction brings the fluorophores together, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Nonidet P-40).
-
Reconstitute and dilute His-tagged eIF4E, GST-eIF4G, anti-His-Europium antibody, and anti-GST-d2 antibody in the assay buffer to their optimized concentrations.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add a mixture of His-eIF4E and anti-His-Europium antibody to all wells.
-
Add a mixture of GST-eIF4G and anti-GST-d2 antibody to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at the donor emission wavelength (e.g., 615 nm) and the acceptor emission wavelength (e.g., 665 nm) using a TR-FRET compatible plate reader with a time delay after excitation (e.g., 50-150 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical and Cellular Impact of 4E1RCat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E1RCat is a small molecule inhibitor that disrupts the formation of the eukaryotic translation initiation factor 4F (eIF4F) complex, a critical regulator of protein synthesis. By dually inhibiting the interaction between eIF4E and both eIF4G and 4E-BP1, this compound effectively blocks cap-dependent translation, a process frequently dysregulated in cancer and other diseases. This technical guide provides a comprehensive overview of the biochemical and cellular effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Introduction
The initiation of cap-dependent translation is a rate-limiting step in protein synthesis and a key convergence point for major signaling pathways implicated in cell growth and proliferation, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[1] The eIF4F complex, comprising the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, plays a pivotal role in this process.[2] Dysregulation of eIF4F activity, often through the overexpression of eIF4E, is a common feature of many cancers, leading to the preferential translation of mRNAs encoding oncogenic proteins.[1] this compound has emerged as a valuable chemical probe and potential therapeutic agent for its ability to specifically target and disrupt the eIF4F complex.[3][4]
Biochemical Effects of this compound
The primary biochemical effect of this compound is the inhibition of the protein-protein interactions essential for the assembly of the eIF4F complex.
Mechanism of Action
This compound functions as a dual inhibitor of the eIF4E:eIF4G and eIF4E:4E-BP1 interactions.[1][5][6] Molecular modeling suggests that this compound binds to shallow pockets on the surface of eIF4E, which overlap with the binding sites for both eIF4G and the translational repressors, 4E-binding proteins (4E-BPs).[3][4] By occupying this crucial interface, this compound physically prevents the association of eIF4E with eIF4G, thereby inhibiting the formation of the active eIF4F complex.[3] Unlike some other inhibitors, this compound also blocks the interaction of eIF4E with 4E-BP1.[1]
Inhibition of Cap-Dependent Translation
The disruption of the eIF4F complex by this compound leads to the specific inhibition of cap-dependent translation.[3][7] This has been demonstrated in in vitro translation assays where this compound effectively reduces the synthesis of proteins from capped mRNAs but does not affect the translation initiated from internal ribosome entry sites (IRES), which is a cap-independent mechanism.[3][4] This specificity highlights its targeted effect on the canonical translation initiation pathway.
Cellular Effects of this compound
The biochemical inhibition of eIF4F assembly by this compound translates into a range of significant cellular consequences.
Inhibition of Protein Synthesis
In various cell lines, including MDA-MB-231 and HeLa cells, this compound has been shown to inhibit overall protein synthesis without significantly affecting DNA or RNA synthesis.[3][4] This effect is reversible, indicating that its mechanism of action is not cytotoxic through other means.[4] The inhibition of protein synthesis is further evidenced by a decrease in polysomes and a corresponding increase in the 80S monosome peak in polysome profiling analyses, which is characteristic of a block in translation initiation.[4]
Downregulation of Key Oncogenic Proteins
By inhibiting cap-dependent translation, this compound preferentially affects the synthesis of proteins encoded by mRNAs with long, structured 5' untranslated regions (UTRs), a hallmark of many oncoproteins.[3] Notably, treatment with this compound leads to a decrease in the levels of key survival and proliferation-promoting proteins such as Mcl-1 and c-Myc.[4]
Induction of Apoptosis and Chemosensitization
In cancer cells, the inhibition of pro-survival protein synthesis by this compound can lead to the induction of apoptosis.[8] Furthermore, this compound has demonstrated a synergistic effect when used in combination with conventional chemotherapeutic agents like doxorubicin.[4][7] By downregulating proteins such as Mcl-1, which is implicated in chemoresistance, this compound can sensitize cancer cells to the pro-apoptotic effects of DNA-damaging agents, leading to extended tumor-free remissions in preclinical models.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (eIF4E:eIF4G Interaction) | ~4 µM | TR-FRET | [3][7] |
| Inhibition of Cap-Dependent Translation | Dose-dependent | In vitro translation assay | [3] |
| Effect on Protein Synthesis (in vivo) | Inhibition | Isotope incorporation assay | [4] |
| Effect on DNA/RNA Synthesis (in vivo) | No significant effect | Isotope incorporation assay | [3][4] |
| Cell Line | Effect | Concentration | Reference |
| MDA-MB-231 | Inhibition of protein synthesis | 50 µM | [3] |
| HeLa | Inhibition of protein synthesis | 50 µM | [3][4] |
| Jurkat | Decrease in c-Myc and Mcl-1 levels | Not specified | [4] |
| Hepatocellular Carcinoma Cells | Synergistic inhibition of cell viability with sorafenib (B1663141) | 25 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the eIF4E:eIF4G interaction.
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 1 mM DTT, 0.05% BSA.[10]
-
eIF4E protein labeled with a donor fluorophore (e.g., Europium cryptate).
-
A peptide derived from eIF4G labeled with an acceptor fluorophore (e.g., d2).
-
This compound stock solution in 100% DMSO.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer with a constant final DMSO concentration.
-
Add a fixed volume of the eIF4E-donor solution to the wells of a low-volume, non-binding microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the binding reaction by adding a fixed volume of the eIF4G-acceptor solution to all wells.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
In Vitro Translation Assay
This assay determines the effect of this compound on cap-dependent versus cap-independent translation.
-
Reagents:
-
Rabbit reticulocyte lysate (RRL) or Krebs extracts.
-
Bicistronic reporter mRNA containing a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent (IRES-driven) reporter (e.g., Renilla luciferase).
-
[35S]-methionine.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Set up in vitro translation reactions containing RRL or Krebs extract, the bicistronic reporter mRNA, and [35S]-methionine.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reactions and analyze the protein products by SDS-PAGE and autoradiography to visualize the synthesized proteins.
-
Alternatively, for non-radioactive detection, measure the luciferase activity of both reporters using a luminometer.
-
Compare the expression of the cap-dependent and cap-independent reporters to determine the specificity of inhibition.[4]
-
Western Blot Analysis
This technique is used to measure the levels of specific proteins in cells treated with this compound.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against target proteins (e.g., Mcl-1, c-Myc, actin).
-
Secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like actin to normalize protein levels.[4]
-
Polysome Profiling
This method assesses the status of translation initiation by separating ribosomal subunits, monosomes, and polysomes.
-
Reagents:
-
Sucrose (B13894) solutions for creating a density gradient (e.g., 10-50%).
-
Lysis buffer containing cycloheximide (B1669411) to "freeze" ribosomes on the mRNA.
-
-
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in the presence of cycloheximide.
-
Layer the cell lysate onto a continuous sucrose gradient.
-
Separate the ribosomal complexes by ultracentrifugation.
-
Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile.
-
A decrease in the polysome fraction and an increase in the 80S monosome peak indicate an inhibition of translation initiation.[4]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits the eIF4E:eIF4G and eIF4E:4E-BP1 interactions.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing the effects of this compound.
Conclusion
This compound is a potent and specific inhibitor of the eIF4F translation initiation complex. Its ability to block cap-dependent translation leads to a cascade of cellular effects, including the inhibition of protein synthesis, downregulation of key oncoproteins, and the induction of apoptosis, particularly in combination with chemotherapeutic agents. The detailed biochemical and cellular characterization of this compound, supported by the experimental protocols outlined in this guide, provides a solid foundation for its use as a research tool to investigate the intricacies of translational control and as a promising lead compound for the development of novel anticancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
4E1RCat: A Technical Guide to its Use as a Chemical Probe for Cap-Dependent Translation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 4E1RCat, a small molecule inhibitor used to investigate the mechanisms of cap-dependent translation. It details the molecule's mechanism of action, presents its key quantitative data, outlines experimental protocols for its application, and discusses important considerations for its use in research and drug development.
Introduction: The Critical Role of Cap-Dependent Translation
Eukaryotic translation initiation is a fundamental cellular process, with the majority of mRNAs being translated through a cap-dependent mechanism. This process is orchestrated by the eukaryotic initiation factor 4F (eIF4F) complex, which binds to the 5' cap structure (m7GpppN) of mRNA. The eIF4F complex comprises three key proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a large scaffolding protein that bridges the interaction between eIF4E and eIF4A.[1]
The assembly of the eIF4F complex is the rate-limiting step in translation initiation and is tightly regulated by signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2] Dysregulation of this pathway and overexpression of eIF4E are common hallmarks of cancer, leading to the preferential translation of oncogenic mRNAs involved in cell growth, proliferation, and survival.[2][3][4] This makes the eIF4F complex, and specifically the eIF4E-eIF4G interaction, a prime target for therapeutic intervention and a critical process to study. This compound is a chemical probe designed to dissect this process by directly inhibiting the formation of the eIF4F complex.[1][5]
Mechanism of Action of this compound
This compound functions as a dual inhibitor of the protein-protein interactions of eIF4E. Molecular modeling suggests that this compound binds to shallow pockets on the surface of eIF4E that overlap with the binding sites for both eIF4G and the translational repressors, the 4E-binding proteins (4E-BPs).[4]
Its primary mechanism involves disrupting the crucial interaction between eIF4E and eIF4G, thereby preventing the assembly of the functional eIF4F complex.[1][5] This action effectively uncouples the cap-recognition step (mediated by eIF4E) from the recruitment of the helicase eIF4A, which is necessary to unwind the mRNA's 5' untranslated region (UTR) for ribosome binding.[1] Consequently, this compound specifically inhibits cap-dependent translation initiation.[1][4]
Interestingly, unlike some other inhibitors, this compound also blocks the interaction between eIF4E and 4E-BP1.[1][3][4] This dual inhibition leads to a reduction in the formation of the active eIF4F complex, resulting in several downstream effects:
-
A decrease in the translation of "weak" mRNAs with long, structured 5' UTRs, which are highly dependent on the eIF4F complex. This includes many oncoproteins such as c-Myc and Mcl-1.[1]
-
A global reduction in protein synthesis, which can be observed as a decrease in polysomes and a corresponding increase in the 80S monosome peak in polysome profiling experiments.[1]
-
The inhibition of cap-dependent 80S initiation complex formation.[1]
The inhibitory effect of this compound on protein synthesis has been shown to be reversible.[1]
Caption: The mTOR/eIF4E signaling pathway and the inhibitory action of this compound.
Quantitative Data for this compound
The efficacy of this compound has been quantified in various biochemical and cell-based assays. This data is crucial for determining appropriate experimental concentrations and for comparing its activity with other inhibitors.
| Parameter | Description | Value | Assay Type | Reference |
| IC₅₀ | Inhibition of eIF4E:eIF4G interaction | ~4 µM | In vitro translation assay | [4][6][7] |
| IC₅₀ | Inhibition of eIF4E:eIF4G interaction | 3.2 µM | Biochemical assay | [5][8] |
| IC₅₀ | Inhibition of eIF4E:eIF4G interaction | < 10 µM | TR-FRET assay | [1] |
Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[9]
Experimental Protocols and Applications
This compound is a versatile tool for studying various aspects of cap-dependent translation. Below are detailed protocols for key experiments.
Caption: A typical experimental workflow using this compound.
A. In Vitro eIF4F Complex Disruption Assay (m⁷GTP Pull-Down)
This assay assesses the ability of this compound to disrupt the assembly of the eIF4F complex on a cap-analog resin.
-
Objective: To determine if this compound prevents the interaction of eIF4G with eIF4E when eIF4E is bound to the mRNA cap.
-
Materials:
-
Cell lysate (e.g., from HeLa or Jurkat cells)
-
m⁷GTP-Sepharose beads
-
This compound (and DMSO as vehicle control)
-
Lysis buffer and wash buffers
-
SDS-PAGE and Western blotting reagents
-
Antibodies against eIF4E, eIF4G, and eIF4A
-
-
Protocol:
-
Prepare cell lysates under non-denaturing conditions.
-
Pre-clear the lysate with Sepharose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with m⁷GTP-Sepharose beads in the presence of varying concentrations of this compound or DMSO vehicle control. This incubation allows the eIF4E in the lysate to bind to the cap-analog beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE followed by Western blotting using antibodies specific for eIF4E and eIF4G.
-
-
Expected Outcome: In the presence of this compound, the amount of eIF4G co-precipitated with eIF4E on the m⁷GTP beads will be significantly reduced in a dose-dependent manner, while the amount of eIF4E bound to the beads should remain relatively constant.[1]
B. In Vitro Translation Assay
This assay directly measures the effect of this compound on the synthesis of proteins from capped versus uncapped (or IRES-containing) mRNAs.
-
Objective: To demonstrate the specificity of this compound for cap-dependent translation.
-
Materials:
-
Rabbit reticulocyte lysate (RRL)
-
In vitro transcribed and capped reporter mRNA (e.g., Firefly luciferase)
-
In vitro transcribed mRNA with an internal ribosome entry site (IRES) driving a different reporter (e.g., Renilla luciferase) to serve as a cap-independent control.
-
[³⁵S]-Methionine or a non-radioactive amino acid mix for detection.
-
This compound (and DMSO as vehicle control)
-
-
Protocol:
-
Set up RRL reactions containing the reaction mix, amino acids (including the labeled one, if applicable), and both the capped and IRES-containing reporter mRNAs.
-
Add varying concentrations of this compound or DMSO to the reactions.
-
Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation.
-
Stop the reaction and measure the activity of each reporter (e.g., using a luminometer for luciferase) or analyze the synthesized proteins by SDS-PAGE and autoradiography.
-
-
Expected Outcome: this compound will inhibit the translation of the cap-dependent reporter (Firefly luciferase) in a dose-dependent manner, while having little to no effect on the IRES-driven reporter (Renilla luciferase).[1][4]
C. Polysome Profiling
This technique provides a global snapshot of translational activity within a cell by separating mRNAs based on the number of bound ribosomes.
-
Objective: To assess the effect of this compound on overall translation initiation.
-
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cycloheximide (B1669411) (to "freeze" ribosomes on mRNA)
-
Sucrose (B13894) gradient solutions (e.g., 10-50%)
-
Ultracentrifuge and gradient fractionation system with a UV detector
-
-
Protocol:
-
Treat cells with this compound (e.g., 50 µM) or DMSO for a defined period.
-
Prior to harvesting, add cycloheximide to the culture medium to arrest translating ribosomes.
-
Harvest cells, lyse them in a detergent-containing buffer, and pellet the nuclei.
-
Carefully layer the cytoplasmic extract onto a continuous sucrose gradient.
-
Centrifuge at high speed for several hours to separate ribosomal subunits, monosomes, and polysomes.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a profile.
-
-
Expected Outcome: Treatment with this compound will cause a decrease in the polysome fractions (mRNAs with multiple ribosomes) and an increase in the 80S monosome peak, indicating a block in translation initiation.[1]
Important Considerations and Limitations
While this compound is a valuable tool, researchers must be aware of its potential limitations to ensure robust and reliable data.
-
Pan-Assay Interference Compounds (PAINs): The chemical structure of this compound contains features that classify it as a potential PAIN.[3][10] PAINs are compounds that can appear as "hits" in high-throughput screens through non-specific mechanisms, such as aggregation, reactivity, or assay interference.[10]
-
Experimental Controls: Due to the PAINs concern, rigorous controls are essential to validate that the observed effects are due to the specific inhibition of the eIF4E:eIF4G interaction.
-
Orthogonal Confirmation: Use a structurally unrelated inhibitor of the eIF4E:eIF4G interaction, such as 4EGI-1, to confirm that a different chemical scaffold produces the same biological effect.[10]
-
Biochemical Validation: Always confirm the effects observed in cells with direct in vitro biochemical assays, such as the m⁷GTP pull-down, to demonstrate target engagement.
-
Specificity Controls: In cell-based assays, always include a cap-independent reporter (e.g., IRES-driven) to demonstrate specificity.[1][4]
-
Rescue Experiments: Where feasible, overexpressing eIF4E may help to rescue the inhibitory effects of this compound, providing further evidence of on-target activity.[10]
-
Conclusion
This compound is a potent and specific cell-permeable inhibitor of the eIF4E:eIF4G and eIF4E:4E-BP1 interactions. It serves as a powerful chemical probe for interrogating the mechanisms and consequences of cap-dependent translation in various biological contexts, from basic cell biology to cancer research. By disrupting the formation of the eIF4F complex, it allows for the detailed study of translation initiation and its downstream effects on cellular physiology. However, its potential classification as a PAIN necessitates careful experimental design with rigorous controls to ensure that the observed results are specific and accurately interpreted. When used judiciously, this compound is an invaluable tool for researchers and drug development professionals seeking to understand and target the critical process of cap-dependent translation.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Discovery and Characterization of 4E1RCat: A Potent Inhibitor of Cap-Dependent Translation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor 4E1RCat, focusing on its discovery, mechanism of action, and characterization as a dual inhibitor of the eIF4E:eIF4G and eIF4E:4E-BP1 protein-protein interactions. The information presented is intended for researchers, scientists, and professionals involved in oncology drug discovery and the study of translational control.
Discovery of this compound
This compound was identified through an ultra-high-throughput screen designed to discover inhibitors of the eIF4F complex assembly, a critical step in cap-dependent translation initiation.[1] The primary goal was to find small molecules that could block the interaction between the cap-binding protein eIF4E and the scaffolding protein eIF4G.[1] Unlike previous inhibitors like 4EGI-1, which only block the eIF4E:eIF4G interaction, the screen sought compounds that could also disrupt the interaction between eIF4E and its inhibitory binding partners, the 4E-BPs.[1][2] From this screening, this compound (PubChem ID 16195554), a cell-permeable oxopyrrolyl benzoate (B1203000) compound, emerged as a lead candidate.[1]
Mechanism of Action
This compound functions as a potent inhibitor of cap-dependent translation by preventing the formation of the eIF4F complex.[3][4] Its mechanism is centered on its ability to bind directly to eIF4E and competitively inhibit the binding of both eIF4G and 4E-BP1.[5][6][7]
-
Dual Inhibition: By binding to eIF4E, this compound physically obstructs the docking sites for both the eIF4G scaffolding protein and the 4E-BP1 repressor protein.[3][6] This dual inhibitory action is a key differentiator from other known eIF4E inhibitors.
-
Disruption of eIF4F Complex: The interaction between eIF4E and eIF4G is the rate-limiting step for the assembly of the eIF4F complex (which also includes the RNA helicase eIF4A).[8] By preventing this interaction, this compound effectively halts the initiation of cap-dependent translation.[1][3]
-
Specificity for Cap-Dependent Translation: Crucially, this compound's inhibitory effects are specific to cap-dependent translation. It does not significantly affect cap-independent translation initiation, such as that mediated by internal ribosome entry sites (IRES).[1][3] This specificity was confirmed in assays showing it inhibited the translation of a cap-dependent reporter (Firefly luciferase) but not an IRES-dependent reporter (Renilla luciferase).[1]
Molecular modeling studies suggest that this compound binds to a series of four shallow pockets on the surface of eIF4E.[1][7] These pockets overlap with the known binding sites for eIF4G and 4E-BP1, providing a structural basis for its competitive inhibitory action.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ (eIF4E:eIF4G Interaction) | ~4 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][5] |
| IC₅₀ (Cap-Dependent Translation) | ~4 µM | In vitro translation assay using a bicistronic mRNA reporter in Rabbit Reticulocyte Lysate (RRL) | [7] |
| Inhibition of Protein Synthesis (MDA-MB-231 & HeLa cells) | ~50% | Incorporation of [³⁵S]-methionine at 50 µM concentration | [1] |
Table 1: In Vitro and Cellular Activity of this compound
| Model System | Dosage | Effect | Reference |
| Jurkat Cells | 50 µM | Decrease in polysomes and an increase in 80S ribosomal subunits, indicating translation initiation inhibition. | [1] |
| Pten+/-Eμ-Myc & Tsc2+/-Eμ-Myc Lymphoma Mice | 15 mg/kg, i.p. daily for 5 days | In combination with doxorubicin (B1662922) (10 mg/kg), significantly extended tumor-free remission.[1] | [1] |
| Pten+/-Eμ-Myc Lymphoma Mice | 15 mg/kg, i.p. | Decreased levels of Mcl-1 in tumors and increased apoptosis when combined with doxorubicin.[1] | [1] |
Table 2: In Vivo Effects of this compound
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the inhibition of the eIF4E:eIF4G protein-protein interaction.
-
Reagents: Recombinant His-tagged eIF4E, GST-tagged eIF4G peptide, Europium-labeled anti-His antibody, and Allophycocyanin (APC)-labeled anti-GST antibody.
-
Procedure:
-
His-eIF4E and GST-eIF4G are incubated together in a microplate well in the presence of varying concentrations of this compound or DMSO (vehicle control).
-
The labeled antibodies are added to the mixture.
-
If eIF4E and eIF4G interact, the Europium and APC fluorophores are brought into close proximity, allowing for FRET to occur upon excitation.
-
The FRET signal is measured using a suitable plate reader.
-
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC₅₀ value is calculated, representing the concentration of this compound required to inhibit 50% of the eIF4E:eIF4G interaction.[1]
In Vitro Translation Assay
This assay assesses the specific effect of this compound on cap-dependent versus cap-independent translation.
-
Reagents: Rabbit Reticulocyte Lysate (RRL), [³⁵S]-methionine, and a bicistronic reporter mRNA (e.g., containing a cap-dependent Firefly luciferase ORF followed by an EMCV IRES-driven Renilla luciferase ORF).[1]
-
Procedure:
-
RRL is pre-incubated with varying concentrations of this compound or DMSO.
-
The bicistronic mRNA is added to initiate translation.
-
The reaction is allowed to proceed at 30°C.
-
The translated proteins are separated by SDS-PAGE, and the incorporation of [³⁵S]-methionine is visualized by autoradiography. Alternatively, luciferase activity for both reporters is measured using a luminometer.[1]
-
-
Data Analysis: The relative expression of the cap-dependent (Firefly) versus the IRES-dependent (Renilla) reporter is quantified to determine the specificity of inhibition.[1]
m⁷GTP-Agarose Pulldown Assay
This assay is used to demonstrate the disruption of the eIF4F complex from cell extracts.
-
Reagents: m⁷GTP-sepharose beads, cell lysis buffer, and antibodies against eIF4E, eIF4G, and eIF4A.
-
Procedure:
-
Cells (e.g., MDA-MB-231) are treated with this compound or DMSO for a specified time.[1]
-
Cells are lysed, and the cleared lysate is incubated with m⁷GTP-sepharose beads to capture eIF4E and its associated proteins (the eIF4F complex).
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted from the beads.
-
-
Data Analysis: The eluates are analyzed by Western blotting using antibodies for eIF4E, eIF4G, and eIF4A. A reduction in the amount of eIF4G co-purifying with eIF4E in this compound-treated samples indicates disruption of the eIF4F complex.[1]
Polysome Profiling
This technique analyzes the distribution of ribosomes on mRNA, providing a snapshot of translation initiation efficiency.
-
Reagents: Sucrose (B13894) gradient solutions (e.g., 10-50%), cell lysis buffer with cycloheximide (B1669411) to "freeze" ribosomes on mRNA.
-
Procedure:
-
Cells (e.g., Jurkat) are treated with this compound or DMSO.[1]
-
Cells are lysed, and the cytoplasmic extract is layered onto a continuous sucrose gradient.
-
The gradient is subjected to ultracentrifugation to separate ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (multiple ribosomes on one mRNA).
-
The gradient is fractionated while monitoring UV absorbance at 254 nm to generate a profile.
-
-
Data Analysis: An increase in the 80S monosome peak and a corresponding decrease in the polysome peaks in this compound-treated cells indicate a block in translation initiation.[1]
Visualizing Pathways and Workflows
Signaling Pathway: Inhibition of Cap-Dependent Translation
Caption: Mechanism of this compound action on the eIF4F complex assembly.
Experimental Workflow for this compound Characterization
Caption: Stepwise workflow for the characterization of this compound.
Logical Relationship: Dual Inhibition by this compound
Caption: this compound competitively blocks both eIF4G and 4E-BP1 from binding to eIF4E.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the intricacies of translational control. Its discovery and characterization have validated the eIF4F complex as a viable therapeutic target in oncology.[1] By inhibiting the interaction of eIF4E with both eIF4G and 4E-BP1, this compound effectively shuts down cap-dependent translation, a process frequently hijacked by cancer cells to promote the synthesis of oncogenic proteins like c-Myc and Mcl-1.[1]
The ability of this compound to sensitize chemoresistant lymphomas to doxorubicin in preclinical models highlights its potential as a combination therapy agent.[1] It represents a starting pharmacophore for the development of more potent and selective inhibitors of the eIF4F complex.[1] Future research will likely focus on optimizing the structure of this compound to improve its pharmacological properties and on exploring its efficacy in other cancer types where translational control is dysregulated.[9][10]
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
4E1RCat's impact on protein synthesis and cell signaling pathways
An In-depth Technical Guide on the Impact of 4E-BP1 on Protein Synthesis and Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a key member of the 4E-BP family, is a pivotal regulator of protein synthesis.[1] It functions as a molecular brake on cap-dependent translation by sequestering the cap-binding protein, eIF4E. The activity of 4E-BP1 is meticulously controlled by a complex network of cell signaling pathways, most notably the PI3K/Akt/mTOR cascade. Phosphorylation of 4E-BP1 serves as a critical switch, releasing its inhibitory grip on eIF4E and permitting the synthesis of proteins essential for cell growth, proliferation, and survival.[1] Dysregulation of the signaling pathways that control 4E-BP1 is a hallmark of numerous cancers, making this protein and its regulators prime targets for therapeutic intervention.[2][3][4] This guide provides a comprehensive overview of 4E-BP1's mechanism of action, its regulation by cell signaling, its role in disease, and the experimental methodologies used to study its function.
The Core Mechanism: 4E-BP1 as a Translational Repressor
Cap-dependent translation initiation is the rate-limiting step in protein synthesis for the majority of eukaryotic mRNAs. This process is orchestrated by the eIF4F complex, which consists of three key proteins:
-
eIF4E: The cap-binding protein that directly recognizes the 5' m7GpppN cap structure of mRNA.[5]
-
eIF4G: A large scaffolding protein that binds to eIF4E, the poly(A)-binding protein (PABP), and the eIF3 complex, thereby circularizing the mRNA and recruiting the 40S ribosomal subunit.[6]
-
eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA.
The availability of eIF4E is the limiting factor for eIF4F complex assembly.[2][3] 4E-BP1 acts as a direct inhibitor of this process. In its hypophosphorylated state, 4E-BP1 binds to the same site on eIF4E that eIF4G uses, effectively preventing the formation of the eIF4F complex and halting cap-dependent translation.[5][6][7]
Regulation of 4E-BP1 by Cell Signaling Pathways
The transition of 4E-BP1 from a translation repressor to an inactive, hyperphosphorylated state is tightly controlled by upstream signaling pathways that respond to growth factors, nutrients, and cellular stress.
The Canonical PI3K/Akt/mTOR Pathway
The most well-characterized pathway controlling 4E-BP1 is the PI3K/Akt/mTOR pathway.[5] This pathway is a central regulator of cell growth and metabolism.
-
Activation: Growth factors (e.g., insulin, IGF-1) bind to receptor tyrosine kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).
-
AKT Activation: PI3K generates PIP3, which recruits and activates the kinase Akt (also known as PKB).[8]
-
mTORC1 Activation: Akt phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb. Active, GTP-bound Rheb then directly binds to and activates the mammalian Target of Rapamycin Complex 1 (mTORC1).[9]
-
4E-BP1 Phosphorylation: Activated mTORC1, a serine/threonine kinase, directly phosphorylates 4E-BP1 on multiple sites.[1][2][10] This hyperphosphorylation causes a conformational change in 4E-BP1, leading to its dissociation from eIF4E.[1][11]
References
- 1. scbt.com [scbt.com]
- 2. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): a master regulator of mRNA translation involved in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of eIF4E cellular localization by eIF4E-binding proteins, 4E-BPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets | Bentham Science [eurekaselect.com]
- 11. EIF4EBP1 - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of 4E1RCat in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus for numerous signaling pathways implicated in cellular proliferation, survival, and oncogenesis.[1][2] Its overexpression is a hallmark of a wide array of human cancers and is frequently associated with tumor progression, chemoresistance, and poor prognosis.[1][3] This has positioned eIF4E as a compelling target for anticancer drug development.[1][2][4][5] 4E1RCat, a small molecule inhibitor, has emerged as a promising therapeutic agent that targets the cap-dependent translation machinery. This technical guide provides an in-depth exploration of this compound's mechanism of action, preclinical efficacy, and its potential as a cornerstone in novel cancer treatment strategies. We present a comprehensive overview of the key signaling pathways affected by this compound, detailed experimental protocols for its evaluation, and a summary of quantitative data from preclinical studies.
Introduction: Targeting the eIF4F Complex in Cancer
The initiation of cap-dependent translation is a tightly regulated process orchestrated by the eIF4F complex, which comprises the cap-binding protein eIF4E, the RNA helicase eIF4A, and the large scaffolding protein eIF4G.[3] The interaction between eIF4E and eIF4G is a pivotal step, facilitating the recruitment of the translational machinery to the 5' cap of mRNAs.[5] In many cancers, signaling pathways such as the PI3K/Akt/mTOR and RAS/MEK/ERK pathways are frequently hyperactivated, leading to the phosphorylation of the eIF4E-binding proteins (4E-BPs).[1][4] This phosphorylation event liberates eIF4E, allowing it to bind to eIF4G and drive the translation of oncogenic proteins, including c-Myc and Mcl-1, which are essential for tumor growth and survival.[3][4]
This compound is a cell-permeable, small molecule inhibitor designed to disrupt the crucial eIF4E:eIF4G interaction.[4] By doing so, it effectively impedes the assembly of the eIF4F complex and selectively inhibits cap-dependent translation, a process on which cancer cells are more dependent than normal cells.[2]
Mechanism of Action of this compound
This compound functions as a dual inhibitor, disrupting the interaction of eIF4E with both eIF4G and the 4E-BPs.[6] Molecular modeling suggests that this compound binds to a region on eIF4E that overlaps with the binding sites for eIF4G and 4E-BP1.[3][4] This competitive inhibition prevents the formation of the active eIF4F complex, thereby halting the initiation of cap-dependent translation.[4][5] This leads to a reduction in the synthesis of key oncoproteins and a subsequent decrease in cell proliferation and survival.
Below is a diagram illustrating the signaling pathway of cap-dependent translation and the inhibitory effect of this compound.
Caption: Inhibition of cap-dependent translation by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Cap-dependent translation) | ~4 µM | In vitro translation assay | [4][7] |
| Inhibition of protein synthesis | Dose-dependent | MDA-MB-231, HeLa | [3] |
| Effect on DNA/RNA synthesis | Not significant | MDA-MB-231, HeLa | [3] |
| Synergism with Salubrinal (CI value) | Highly synergistic | Melanoma cell lines | [8] |
| Synergism with Sorafenib (B1663141) | Synergistic | Hepatocellular carcinoma cell lines | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Pten+/-Eµ-Myc & Tsc2+/-Eµ-Myc lymphoma mice | This compound (15 mg/kg, i.p.) + Doxorubicin | Significantly prolonged tumor remission | |
| Pten+/-Eµ-Myc lymphoma mice | This compound + Doxorubicin | Increased apoptotic cells (TUNEL staining) | [3] |
| Melanoma xenograft mice | Salubrinal (1 mg/kg) + this compound | Inhibited tumor development | [8] |
Detailed Experimental Protocols
In Vitro Cap-Dependent Translation Assay
This assay is used to determine the IC50 of this compound for the inhibition of cap-dependent translation.
Methodology:
-
Prepare a bicistronic reporter construct containing a 5' cap-dependent Renilla luciferase and a 3' cap-independent Firefly luciferase (e.g., driven by an EMCV IRES).
-
Perform in vitro translation reactions using rabbit reticulocyte lysate.
-
Add increasing concentrations of this compound (or DMSO as a vehicle control) to the reactions.
-
Incubate the reactions to allow for protein synthesis.
-
Measure the luciferase activity for both Renilla and Firefly luciferases using a luminometer.
-
Calculate the ratio of Renilla to Firefly luciferase activity to normalize for cap-independent translation.
-
Plot the percentage of inhibition of cap-dependent translation against the concentration of this compound to determine the IC50 value.
Western Blot Analysis for eIF4F Complex Disruption
This protocol is used to confirm that this compound disrupts the eIF4E:eIF4G interaction in cells.
Methodology:
-
Culture cells (e.g., MDA-MB-231) to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Perform a cap-analog (m7GTP-Sepharose) pull-down assay to isolate eIF4E and its binding partners.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4E, eIF4G, and 4E-BP1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
A reduction in the amount of eIF4G co-eluting with eIF4E in this compound-treated samples indicates disruption of the complex.[3]
Caption: Western Blot Workflow for eIF4F Complex Analysis.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Implant cancer cells (e.g., melanoma cells) subcutaneously into immunocompromised mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound via intraperitoneal (i.p.) injection. A common vehicle for administration is 5.2% PEG 400/ 5.2% Tween 80.[7]
-
For combination studies, administer the second agent (e.g., doxorubicin) as per the established protocol.[3][7]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry for apoptosis markers like TUNEL).[3]
Therapeutic Potential and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in oncology. Its ability to inhibit the cap-dependent translation of oncoproteins provides a direct mechanism to combat tumor growth. Furthermore, its efficacy in reversing chemoresistance and its synergistic effects with other anticancer agents highlight its potential in combination therapies.[5][8][9]
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing schedules and formulations for clinical trials.
-
Biomarker Discovery: To identify patient populations most likely to respond to this compound therapy. This could include tumors with hyperactivated PI3K/AKT/mTOR or RAS/MEK/ERK pathways.
-
Clinical Trials: To evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination with existing treatments.
Conclusion
This compound represents a promising and innovative approach to cancer therapy by targeting the fundamental process of cap-dependent translation. Its well-defined mechanism of action and encouraging preclinical results provide a strong rationale for its continued development and clinical investigation. As our understanding of the intricacies of translational control in cancer deepens, molecules like this compound are poised to become valuable assets in the oncologist's arsenal.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the 4E1RCat In Vitro Translation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent translation is a critical, rate-limiting step in protein synthesis and a key regulatory node in gene expression. The assembly of the eukaryotic initiation factor 4F (eIF4F) complex, which is central to this process, is frequently dysregulated in various diseases, including cancer. The small molecule 4E1RCat has been identified as a dual inhibitor of the eIF4E:eIF4G and eIF4E:4E-BP1 interactions, thereby preventing the formation of the active eIF4F complex and inhibiting cap-dependent translation.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro translation assays to study its inhibitory effects and to screen for novel translation inhibitors.
Mechanism of Action of this compound
This compound disrupts the crucial protein-protein interaction between the cap-binding protein eIF4E and the scaffolding protein eIF4G, as well as the interaction between eIF4E and the translational repressors, the 4E-binding proteins (4E-BPs).[1][4] By preventing the association of eIF4G with eIF4E, this compound inhibits the assembly of the eIF4F complex, which is essential for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs.[1][5] This leads to a specific inhibition of cap-dependent translation, while cap-independent translation mechanisms, such as those mediated by internal ribosome entry sites (IRES), are largely unaffected.[5][6]
Below is a diagram illustrating the signaling pathway of cap-dependent translation and the point of inhibition by this compound.
References
Application Notes and Protocols: Assessing Translation Initiation with 4E1RCat using Polysome Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translation initiation is a critical, rate-limiting step in protein synthesis and a key regulatory node in gene expression. The eukaryotic initiation factor 4F (eIF4F) complex plays a pivotal role in this process, particularly in cap-dependent translation. Dysregulation of the eIF4F complex is a hallmark of many cancers, making it an attractive target for therapeutic intervention. 4E1RCat is a cell-permeable small molecule that inhibits the interaction between two key components of the eIF4F complex: the cap-binding protein eIF4E and the scaffolding protein eIF4G.[1][2][3][4] By disrupting this interaction, this compound effectively blocks the assembly of the functional eIF4F complex, leading to the inhibition of cap-dependent translation initiation.[1][5]
Polysome profiling is a powerful technique used to study the translational status of mRNAs within a cell.[6][7] This method separates cellular extracts on a sucrose (B13894) gradient, allowing for the isolation of mRNAs based on the number of associated ribosomes. Actively translated mRNAs are bound by multiple ribosomes and sediment as polysomes, while untranslated or poorly translated mRNAs are found in fractions containing monosomes (a single ribosome) or are free of ribosomes.
This document provides detailed application notes and protocols for utilizing this compound in conjunction with polysome profiling to quantitatively assess the inhibition of translation initiation.
Mechanism of Action of this compound
The eIF4F complex, consisting of eIF4E, eIF4G, and the RNA helicase eIF4A, is essential for the recruitment of the 43S pre-initiation complex to the 5' cap of mRNAs.[8][9][10] this compound is a dual inhibitor that competitively binds to eIF4E, preventing its interaction with both eIF4G and the translational repressors, the 4E-binding proteins (4E-BPs).[3][11] The primary mechanism for inhibiting translation is the disruption of the eIF4E-eIF4G interaction, which is a prerequisite for the assembly of the eIF4F complex and subsequent recruitment of the ribosomal machinery.[1][4] This leads to a specific inhibition of cap-dependent translation, while cap-independent mechanisms, such as those mediated by internal ribosome entry sites (IRES), are largely unaffected.[5][12]
Signaling Pathway of eIF4F Complex and Inhibition by this compound
The activity of the eIF4F complex is regulated by major signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are often hyperactivated in cancer.[8] These pathways converge on key components of the translational machinery to promote protein synthesis, cell growth, and proliferation.
Caption: Signaling pathway of eIF4F complex and this compound inhibition.
Experimental Workflow for Polysome Profiling
The following diagram outlines the major steps involved in a polysome profiling experiment to assess the effect of this compound on translation initiation.
Caption: Experimental workflow for polysome profiling with this compound.
Data Presentation
Treatment of cells with this compound is expected to cause a dose-dependent decrease in the polysome fraction and a corresponding increase in the 80S monosome peak. This shift reflects the inhibition of translation initiation. The polysome to monosome (P/M) ratio is a quantitative measure of this effect.
Table 1: Expected Quantitative Changes in Polysome Profiles after Treatment with eIF4F Inhibitors
| Cell Line | Inhibitor | Concentration | Treatment Duration | Change in Polysome Fraction | Change in Monosome Fraction | P/M Ratio (Fold Change vs. Control) | Reference |
| Jurkat | This compound | 50 µM | 1 hour | Decrease | Increase | ~0.5 | [5] |
| MDA-MB-231 | Silvestrol (eIF4A inhibitor) | 25 nM | 2 hours | Decrease from 79% to 25% | Increase from 21% to 75% | ~0.16 | This is a proxy, not this compound. |
| H2009 (NSCLC) | 4EGI-1 | 50 µM | 14 hours | Significant Decrease | Significant Increase | Not explicitly calculated | This is a proxy, not this compound. |
Note: Data for Silvestrol and 4EGI-1 are included as proxies to illustrate the expected trend with eIF4F complex inhibitors. The magnitude of the effect of this compound may vary depending on the cell type and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (e.g., from Sigma-Aldrich, MedchemExpress)
-
Cell culture medium, serum, and supplements
-
Phosphate-buffered saline (PBS)
-
Cycloheximide (CHX)
-
Sucrose
-
Tris-HCl
-
KCl
-
MgCl₂
-
NP-40 or Triton X-100
-
Dithiothreitol (DTT)
-
RNase inhibitors
-
DEPC-treated water
-
Ultracentrifuge tubes (e.g., SW41)
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Store at -20°C.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-50 µM). Also, prepare a vehicle control with the same concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate the cells for the desired duration (e.g., 1-4 hours). The optimal concentration and incubation time should be determined empirically for each cell line.
Protocol 2: Polysome Profiling
This protocol is adapted from standard polysome profiling procedures.[6][13]
-
Arrest of Translation Elongation: 10 minutes before harvesting, add cycloheximide to the cell culture medium to a final concentration of 100 µg/mL to arrest ribosome translocation.
-
Cell Harvest:
-
Place the culture dishes on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Add ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂, 0.5% NP-40, 1 mM DTT, 100 µg/mL cycloheximide, and RNase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant (cytoplasmic extract) to a new pre-chilled tube.
-
-
Sucrose Gradient Preparation:
-
Prepare 10% and 50% (w/v) sucrose solutions in a gradient buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂).
-
Prepare a linear 10-50% sucrose gradient in an ultracentrifuge tube using a gradient maker or by carefully layering solutions of decreasing sucrose concentration.
-
-
Ultracentrifugation:
-
Carefully layer the cytoplasmic extract onto the top of the sucrose gradient.
-
Centrifuge at a high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a gradient fractionator system equipped with a UV detector to continuously monitor the absorbance at 254 nm.
-
The resulting absorbance profile will show peaks corresponding to free RNA, 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the monosome (80S) peak and the polysome peaks.
-
Determine the Polysome to Monosome (P/M) ratio by dividing the AUC of the polysomes by the AUC of the monosome.
-
Compare the P/M ratio between this compound-treated and vehicle-treated samples.
-
Troubleshooting
-
No clear separation of peaks: This could be due to an improperly formed gradient, overloading of the lysate, or RNase contamination. Ensure all solutions and equipment are RNase-free.
-
Low polysome content in control: Cells may be unhealthy or overgrown, leading to a natural inhibition of translation. Ensure cells are in the exponential growth phase.
-
Variability between replicates: Ensure consistent cell density, treatment conditions, and lysate loading amounts.
Conclusion
The combined use of this compound and polysome profiling provides a robust method for investigating the role of the eIF4E-eIF4G interaction in translation initiation. This approach allows for a quantitative assessment of the inhibition of cap-dependent translation and can be a valuable tool for drug development professionals and researchers studying translational control in various physiological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational inference of eIF4F complex function and structure in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Figure 2 from Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Monosomes buffer translational stress to allow for active ribosome elongation [frontiersin.org]
- 10. Novel polysome messages and changes in translational activity appear after induction of adipogenesis in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Inhibitors of eIF4G1–eIF1 uncover its regulatory role of ER/UPR stress-response genes independent of eIF2α-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4E1RCat Treatment of HeLa and U2OS Cells
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component in the regulation of cap-dependent mRNA translation, a fundamental process for protein synthesis.[1][2][3] In many cancers, the signaling pathways that control eIF4E are dysregulated, leading to increased translation of proteins involved in cell growth, proliferation, and survival.[4][5][6] 4E1RCat is a potent small molecule inhibitor that specifically targets the initiation step of protein synthesis. It functions by disrupting the interaction between eIF4E and eIF4G, and also between eIF4E and the 4E-binding proteins (4E-BPs).[7][8] This action effectively blocks the assembly of the eIF4F translation initiation complex, thereby inhibiting cap-dependent translation.[9]
These application notes provide a comprehensive guide for researchers utilizing this compound to study the effects of translation inhibition on the human cervical cancer cell line (HeLa) and the human bone osteosarcoma epithelial cell line (U2OS). Detailed protocols for cell treatment and subsequent analysis of global protein synthesis using a non-radioactive puromycin-based assay (SUnSET) are provided.
Mechanism of Action: The eIF4E-Mediated Translation Pathway
The mTORC1 signaling pathway is a central regulator of cell growth and proliferation, partly through its control of protein synthesis.[10][11] A key downstream event is the phosphorylation of 4E-BPs by mTORC1. In their hypophosphorylated state, 4E-BPs bind to eIF4E, sequestering it and preventing it from participating in translation initiation. Upon phosphorylation, 4E-BPs release eIF4E. The freed eIF4E can then bind to the scaffolding protein eIF4G, which recruits the eIF4A helicase and the 43S pre-initiation complex to the 5' cap of mRNA.[3][4][12] This assembly forms the eIF4F complex, which is the rate-limiting step for the initiation of cap-dependent translation. This compound directly interferes with this process by competitively binding to eIF4E, preventing its crucial interaction with eIF4G.
Quantitative Data and Cell Line Characteristics
This section provides key quantitative data for this compound and summarizes the characteristics of the cell lines used in the described protocols.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference(s) |
|---|---|---|
| Target | eIF4E:eIF4G and eIF4E:4E-BP1 Interactions | [7][8] |
| IC₅₀ | ~3.2-4 µM (for eIF4E:eIF4G interaction) | [7][9] |
| Solubility | 50 mg/mL in DMSO | |
| Stock Solution Storage | -20°C (1 year) or -80°C (2 years) | [7] |
| Recommended In Vitro Conc. | 10 - 50 µM for HeLa & U2OS cells |[13][14] |
Table 2: Cell Line Overview
| Feature | HeLa | U2OS |
|---|---|---|
| Origin | Human Cervical Cancer | Human Bone Osteosarcoma |
| Morphology | Epithelial | Epithelial |
| Culture Medium | DMEM, 10% FBS | McCoy's 5A or DMEM, 10% FBS |
| Doubling Time | ~20-24 hours | ~28-32 hours |
| Protein Synthesis Studies | Extensively used for studying translation | Commonly used in studies of protein synthesis and cellular stress |
Experimental Protocols
The following protocols detail the steps for treating HeLa or U2OS cells with this compound and analyzing the subsequent changes in global protein synthesis.
Overall Experimental Workflow
The process begins with standard cell culture, followed by treatment with this compound. A short pulse with puromycin (B1679871) is then used to label newly synthesized proteins. Finally, the level of puromycin incorporation is quantified using either Western Blot or Immunofluorescence to determine the rate of global protein synthesis.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the initial steps of cell plating and treatment with the inhibitor.
Materials:
-
HeLa or U2OS cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
6-well or 12-well tissue culture plates
-
This compound powder
-
DMSO (Dimethyl sulfoxide), sterile
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating:
-
One day prior to the experiment, seed HeLa or U2OS cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 4.79 mg of this compound (MW: 478.5 g/mol ) in 1 mL of DMSO.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete growth medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
Protocol 2: SUnSET Assay for Protein Synthesis Analysis by Western Blot
The SUnSET (Surface Sensing of Translation) assay is a non-radioactive method to measure global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.[15][16][17]
Materials:
-
Treated cells from Protocol 1
-
Puromycin solution (10 mg/mL stock in water)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-puromycin mouse monoclonal antibody (e.g., clone 12D10 or PMY-2A4).
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Puromycin Pulse:
-
Approximately 15-30 minutes before the end of the this compound treatment period, add puromycin to each well to a final concentration of 1-10 µg/mL. Incubate for the final 15-30 minutes of the treatment time.
-
Note: The optimal concentration and duration of the puromycin pulse should be determined empirically for your specific cell line and experimental conditions.
-
-
Cell Lysis:
-
Quickly wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 15-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the anti-puromycin primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Re-probe the blot with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The puromycin signal will appear as a smear, representing all newly synthesized proteins. The intensity of this smear should be quantified for the entire lane and normalized to the corresponding loading control.
-
Protocol 3: SUnSET Assay for Protein Synthesis Analysis by Immunofluorescence
This protocol provides a method to visualize and quantify protein synthesis on a single-cell level.
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate
-
Treated cells from Protocol 1
-
Puromycin solution
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody: Anti-puromycin mouse monoclonal antibody
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate HeLa or U2OS cells on coverslips in a 24-well plate.
-
Perform this compound treatment and puromycin pulse as described in Protocols 1 and 2.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate with the anti-puromycin primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Capture images using consistent acquisition settings for all samples.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler). The fluorescence intensity of the puromycin signal is proportional to the rate of protein synthesis.
-
References
- 1. Frontiers | eIF4E-Dependent Translational Control: A Central Mechanism for Regulation of Pain Plasticity [frontiersin.org]
- 2. Mechanism of action and regulation of protein synthesis initiation factor 4E: effects on mRNA discrimination, cellular growth rate, and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets | Bentham Science [eurekaselect.com]
- 5. Targeting mTOR and eIF4E: a feasible scenario in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. mTOR inhibitor efficacy is determined by the eIF4E/4E-BP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eukaryotic initiation factor 4E is a novel effector of mTORC1 signaling pathway in cross talk with Mnk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
optimal concentration and duration of 4E1RCat for cell culture experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
4E1RCat is a cell-permeable small molecule inhibitor of cap-dependent translation. It functions by disrupting the crucial protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G, as well as the interaction between eIF4E and its inhibitory binding proteins (4E-BPs).[1] The formation of the eIF4F complex, which includes eIF4E and eIF4G, is a rate-limiting step in the initiation of translation for a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and oncogenesis.[2][3] By preventing the assembly of this complex, this compound effectively inhibits the translation of these key proteins, making it a valuable tool for cancer research and a potential therapeutic agent.[4] These application notes provide detailed protocols and guidelines for determining the optimal concentration and duration of this compound treatment in cell culture experiments.
Mechanism of Action
This compound targets the eIF4F translation initiation complex. In normal physiological conditions, the assembly of the eIF4F complex is tightly regulated. Signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK converge on the phosphorylation of 4E-BPs.[2][5] When hypophosphorylated, 4E-BPs bind to eIF4E, preventing its interaction with eIF4G and thus inhibiting cap-dependent translation.[2] Upon stimulation by growth factors, these pathways lead to the hyperphosphorylation of 4E-BPs, causing their dissociation from eIF4E.[6] This allows eIF4E to bind to eIF4G and initiate the assembly of the eIF4F complex, leading to the translation of oncogenic proteins like c-Myc and Mcl-1.[4][7] this compound directly binds to eIF4E in a manner that obstructs the binding of both eIF4G and 4E-BPs, thereby inhibiting cap-dependent translation regardless of the phosphorylation status of 4E-BPs.[2][7]
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental endpoint. Below is a summary of concentrations and durations reported in the literature.
| Cell Line(s) | Concentration | Duration | Experimental Context | Reference(s) |
| Jurkat | 50 µM | 1 hour | Western blot analysis of c-Myc and Mcl-1 | [7] |
| MDA-MB-231, HeLa | 50 µM | 4 hours | eIF4F pull-down experiments | [7] |
| HeLa, U2OS | Not specified | Not specified | Inhibition of protein synthesis | [8] |
| Hepatocellular Carcinoma (HCC) cell lines | 25 µM | 48 hours | Combination studies with sorafenib (B1663141) | [9] |
| Melanoma cell lines | 40 µM | Not specified | Combination studies with salubrinal | [10] |
| L132 | 12.5 µM | Not specified | Cell viability assays | [11] |
In Vitro IC50: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of the eIF4E:eIF4G interaction has been reported to be approximately 4 µM in cell-free assays.[2][8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is a fluffy solid and can be challenging to dissolve.[12] To aid dissolution, gently warm the tube containing the compound and solvent at 37°C for 10-15 minutes and/or use an ultrasonic bath for a short period.[12]
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[12]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[12]
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay
This protocol provides a general framework for determining the optimal concentration of this compound for a specific cell line using a colorimetric cell viability assay such as MTS or MTT.
Figure 2: Workflow for Optimal Concentration Determination.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).[13]
-
Incubation: Remove the medium from the wells and add the medium containing the different concentrations of this compound. Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Normalize the absorbance values of the treated wells to the vehicle control wells. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol is to confirm the mechanism of action of this compound by observing the downregulation of proteins translated via the cap-dependent mechanism.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against c-Myc, Mcl-1, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the determined optimal concentration of this compound and a vehicle control for a duration known to affect protein levels (e.g., 1-24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.
Protocol 4: eIF4F Complex Pull-Down Assay
This assay is used to directly assess the ability of this compound to disrupt the interaction between eIF4E and eIF4G.
Materials:
-
Cell line of interest
-
This compound stock solution
-
m7GTP-Sepharose beads
-
Lysis buffer
-
Primary antibodies against eIF4E and eIF4G
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a specified time (e.g., 4 hours).[7] Lyse the cells in a buffer that maintains protein-protein interactions.
-
m7GTP Pull-Down: Incubate the cell lysates with m7GTP-Sepharose beads to pull down eIF4E and its associated proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E and eIF4G to determine if this compound treatment reduced the amount of eIF4G co-precipitated with eIF4E.[7]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | This compound is a fluffy solid; DMSO may have absorbed moisture. | Gently warm the tube at 37°C for 10-15 minutes and/or use an ultrasonic bath. Use fresh, anhydrous DMSO.[12] |
| Precipitate Formation in Media | Final DMSO concentration is too high; aqueous environment causes precipitation. | Ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.5%).[12] |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or handling. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[12] |
| No Effect Observed in Cell-Based Assays | Concentration may be too low, or incubation time insufficient; cell line may be less sensitive. | Perform a dose-response experiment to determine the optimal concentration and a time-course experiment for the optimal duration.[12] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preparation of 4E1RCat Stock Solution in DMSO for Research Applications
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4E1RCat is a potent and specific small molecule inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex.[1][2] It functions by disrupting the crucial interaction between eIF4E and eIF4G, a necessary step for the initiation of cap-dependent translation.[3][4] This mechanism of action makes this compound a valuable tool for studying the roles of cap-dependent translation in various cellular processes, including cell growth, proliferation, and survival. Furthermore, its ability to sensitize cancer cells to chemotherapeutic agents has positioned it as a compound of interest in oncology research.[1][2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for research use.
Physicochemical and Solubility Data
Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 478.45 g/mol | [1][3] |
| Molecular Formula | C₂₈H₁₈N₂O₆ | [1][3] |
| CAS Number | 328998-25-0 | [1][3][5] |
| Appearance | Solid, dark brown crystalline powder | [1] |
| Solubility in DMSO | ≥23.85 mg/mL to 96 mg/mL | [1][3][5] |
| Solubility in Water | Insoluble | [3][5] |
| Solubility in Ethanol | Insoluble | [3][5] |
| IC₅₀ (eIF4E:eIF4G interaction) | ~4 µM | [1][4][6] |
Signaling Pathway of this compound
This compound targets a critical node in the protein synthesis machinery. The diagram below illustrates the canonical cap-dependent translation initiation pathway and the inhibitory action of this compound. Under normal conditions, the eIF4F complex, consisting of eIF4E, eIF4G, and eIF4A, assembles at the 5' cap of mRNA to recruit the ribosome and initiate translation. This compound binds to eIF4E, preventing its interaction with eIF4G and thereby halting the assembly of the eIF4F complex.[2][4] This leads to the suppression of translation of specific mRNAs, many of which encode proteins involved in cell survival and proliferation, such as Mcl-1 and c-Myc.[2][5]
Caption: The eIF4F signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 478.45 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.010 mol/L x 478.45 g/mol x 1000 mg/g = 4.78 mg
-
Weighing this compound: Carefully weigh out 4.78 mg of this compound powder using an analytical balance. It is advisable to weigh the powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound completely. Gentle warming to 37°C for 10 minutes or brief sonication can aid in dissolution if necessary.[5] The final solution should be clear with no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.[7]
-
Storage: Store the aliquots at -20°C for short-to-mid-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6][7]
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram outlines a typical workflow for utilizing the this compound stock solution in cell-based experiments.
Caption: A generalized experimental workflow for in vitro studies with this compound.
Recommended Working Concentrations
The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Application | Typical Concentration Range | Source(s) |
| In Vitro Cell-Based Assays | 5 µM - 50 µM | [5][7][8] |
| In Vivo Animal Studies | 15 mg/kg | [5][6] |
Note: When preparing working dilutions from the DMSO stock solution for cell culture experiments, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7]
Quality Control and Best Practices
-
Use High-Purity Reagents: Always use anhydrous DMSO to prepare the stock solution, as moisture can reduce the solubility and stability of this compound.[3]
-
Aliquot for Single Use: To maintain the integrity and activity of the compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Protect from Light: Store the solid compound and stock solutions protected from light.
-
Confirm Activity: The activity of the prepared this compound stock solution can be validated by performing a Western blot to assess the levels of downstream targets of eIF4E-mediated translation, such as Mcl-1 or c-Myc, which are expected to decrease upon treatment.[2]
By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions for their studies into the critical role of cap-dependent translation in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
application of 4E1RCat in reversing chemoresistance in lymphoma models.
Application Notes: 4E1RCat for Reversing Chemoresistance in Lymphoma
Introduction
Chemoresistance is a significant obstacle in the successful treatment of lymphoma. One of the key mechanisms contributing to this resistance is the dysregulation of cap-dependent translation, a critical process for the synthesis of proteins involved in cell survival and proliferation. The eukaryotic translation initiation factor 4F (eIF4F) complex plays a central role in this process. This compound is a small molecule inhibitor that targets the eIF4E subunit of the eIF4F complex, preventing its interaction with eIF4G and 4E-BP1.[1][2][3] This inhibition disrupts the assembly of the active translation initiation complex, leading to a reduction in the synthesis of key pro-survival proteins and sensitizing cancer cells to chemotherapeutic agents. These application notes provide a comprehensive overview of the use of this compound in preclinical lymphoma models to reverse chemoresistance.
Mechanism of Action
This compound functions by disrupting the protein-protein interactions essential for the formation of the active eIF4F complex.[1] Molecular modeling suggests that this compound binds to shallow pockets on the surface of eIF4E, sterically hindering its interaction with both eIF4G and the inhibitory 4E-binding proteins (4E-BPs).[1][3] By preventing the eIF4E:eIF4G interaction, this compound effectively inhibits cap-dependent translation, a process that is often hijacked by cancer cells to selectively translate mRNAs encoding for proteins that promote survival and resistance to therapy, such as Mcl-1 and c-Myc.[1]
Application in Lymphoma Models
In preclinical studies utilizing a Myc-driven lymphoma model (Eμ-Myc), this compound has demonstrated significant efficacy in reversing chemoresistance, particularly in tumors with activated mTOR signaling pathways, such as those with Pten or Tsc2 mutations.[1] When used in combination with the chemotherapeutic agent doxorubicin, this compound synergistically enhances its anti-tumor effects, leading to extended tumor-free survival in mice.[1] The combination therapy promotes apoptosis in lymphoma cells, a direct consequence of the decreased translation of anti-apoptotic proteins like Mcl-1.[1]
Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in chemoresistant lymphoma models.
Table 1: In Vivo Efficacy of this compound in Combination with Doxorubicin in Pten+/-Eμ-Myc Lymphoma Model
| Treatment Group | Median Tumor-Free Survival (days) | Statistical Significance (p-value) | Reference |
| Doxorubicin (Dxr) | ~7 | - | [1] |
| This compound | ~5 | - | [1] |
| Doxorubicin + this compound | ~21 | < 0.001 (vs. Dxr alone) | [1] |
| Rapamycin (Rap) | ~8 | - | [1] |
| Doxorubicin + Rapamycin | ~18 | < 0.001 (vs. Dxr alone) | [1] |
Table 2: Effect of this compound and Doxorubicin on Apoptosis in Pten+/-Eμ-Myc Tumors
| Treatment Group (6 hours) | Percentage of Apoptotic Cells (%) | Fold Increase vs. Control | Reference |
| Vehicle Control | Baseline | 1.0 | [1] |
| Doxorubicin (Dxr) | Increased | ~2.5 | [1] |
| This compound | Increased | ~2.0 | [1] |
| Doxorubicin + this compound | Markedly Increased | ~5.0 | [1] |
Visualizations
Caption: Signaling pathway illustrating the mechanism of this compound in inhibiting the eIF4F complex.
Caption: Workflow for assessing the in vivo efficacy of this compound in a lymphoma model.
Caption: Logical flow demonstrating how this compound reverses chemoresistance in lymphoma.
Protocols
In Vivo Chemoresistance Study in a Mouse Lymphoma Model
This protocol is adapted from studies investigating the effect of translation initiation inhibitors on chemosensitivity in the Eμ-Myc mouse model of lymphoma.[1][4]
1. Animal Model and Tumor Induction:
-
Use Eμ-Myc transgenic mice, specifically those crossed with Pten+/- or Tsc2+/- mice to model activated mTOR signaling and chemoresistance.
-
Induce lymphoma development by sublethal γ-irradiation (e.g., 4.5 Gy) of 4-6 week old mice.
-
Monitor mice regularly for tumor development by palpation of lymph nodes.
2. Treatment Groups and Drug Preparation:
-
Once tumors are palpable (typically 100-200 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control (e.g., saline or appropriate solvent for this compound)
-
Doxorubicin (Dxr) alone (e.g., 10 mg/kg, intraperitoneal injection)
-
This compound alone (e.g., 20 mg/kg, intraperitoneal injection)
-
Doxorubicin + this compound
-
-
Prepare Doxorubicin in sterile saline.
-
Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
3. Treatment Administration and Monitoring:
-
Administer treatments on a defined schedule (e.g., a single dose or multiple doses over several days).
-
Monitor tumor volume daily using calipers (Volume = (length x width²)/2).
-
Monitor animal health and body weight daily.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of distress, in accordance with institutional animal care guidelines.
4. Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Generate Kaplan-Meier survival curves to assess tumor-free survival.
-
Perform statistical analysis (e.g., log-rank test) to determine the significance of differences in survival between groups.
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis
This protocol outlines the general steps for detecting apoptosis in tumor tissue sections.
1. Tissue Preparation:
-
Euthanize mice at a specified time point after treatment (e.g., 6 hours).[1]
-
Excise tumors and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if required by the specific TUNEL kit manufacturer's instructions (e.g., using proteinase K).
-
Follow the manufacturer's protocol for the TUNEL assay kit (e.g., in situ cell death detection kit). This typically involves:
-
Equilibration buffer incubation.
-
Incubation with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber.
-
Rinsing with buffer.
-
-
Counterstain the nuclei with a suitable stain (e.g., DAPI).
3. Imaging and Quantification:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green or red, depending on the label).
-
Capture images from multiple random fields per tumor section.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained) in each field.
Polysome Profiling
This protocol is for the analysis of the translational status of cells by separating polysomes from monosomes and ribosomal subunits.[1]
1. Cell Lysate Preparation:
-
Harvest lymphoma cells from treated and untreated mice.
-
Lyse the cells in a hypotonic lysis buffer containing cycloheximide (B1669411) (to arrest translation), protease inhibitors, and RNase inhibitors on ice.
-
Centrifuge the lysate to pellet the nuclei and mitochondria.
2. Sucrose (B13894) Gradient Ultracentrifugation:
-
Prepare a linear sucrose gradient (e.g., 10-50%) in a high-salt buffer.
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge the gradients at high speed (e.g., 39,000 rpm) for a sufficient time (e.g., 2 hours) at 4°C in an ultracentrifuge with a swinging-bucket rotor.
3. Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a gradient fractionator system equipped with a UV detector to continuously monitor the absorbance at 254 nm.
-
The resulting profile will show peaks corresponding to ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.
-
A decrease in the polysome-to-monosome (P/M) ratio indicates an inhibition of translation initiation.
4. RNA Isolation and Analysis (Optional):
-
RNA can be isolated from the collected fractions to identify the specific mRNAs that are being actively translated under different treatment conditions using techniques like RT-qPCR or RNA-sequencing.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic In Vivo Antitumor Activity of 4E1RCat and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo use of 4E1RCat, a potent inhibitor of cap-dependent translation, in combination with the chemotherapeutic agent doxorubicin (B1662922). This compound disrupts the formation of the eIF4F translation initiation complex by inhibiting the interaction between eIF4E and eIF4G, as well as eIF4E and 4E-BP1.[1][2] This mechanism of action leads to a reduction in the synthesis of key oncoproteins, thereby sensitizing cancer cells to the cytotoxic effects of doxorubicin. The protocols outlined herein are intended for preclinical cancer models and provide a framework for investigating the synergistic antitumor effects of this combination therapy.
Introduction
Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum anticancer activity. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[3] However, the clinical utility of doxorubicin is often limited by the development of chemoresistance and dose-dependent cardiotoxicity.[4][5]
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation and is frequently overexpressed in a variety of human cancers.[3][6] Elevated eIF4E levels are associated with increased translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis, contributing to tumorigenesis and chemoresistance.[7]
This compound is a small molecule inhibitor that targets the eIF4E/eIF4G and eIF4E/4E-BP1 interactions, thereby inhibiting cap-dependent translation.[2][8][9] By selectively blocking the synthesis of oncogenic proteins, this compound has the potential to reverse chemoresistance and enhance the efficacy of conventional chemotherapeutic agents like doxorubicin.[3][8] In vivo studies have demonstrated that the combination of this compound and doxorubicin results in a synergistic antitumor effect, significantly extending tumor-free remission in preclinical lymphoma models.[8]
These application notes provide detailed protocols for the in vivo evaluation of this compound in combination with doxorubicin, including animal model selection, drug formulation and administration, and endpoint analysis.
Signaling Pathways
The synergistic interaction between this compound and doxorubicin stems from their distinct but complementary mechanisms of action. Doxorubicin induces DNA damage and cellular stress, activating apoptotic pathways. This compound, by inhibiting cap-dependent translation, prevents the synthesis of pro-survival proteins that are often upregulated in response to chemotherapy, thereby lowering the threshold for apoptosis.
Doxorubicin and this compound Signaling Pathway
Caption: Doxorubicin and this compound synergistic mechanism.
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound and doxorubicin. Genetically engineered mouse models (GEMMs) of cancer, such as the Eµ-myc lymphoma model, or xenograft models using human cancer cell lines are commonly employed.
-
Recommended Models:
-
Pten+/-Eµ-myc lymphoma model: This model has been successfully used to demonstrate the synergy between this compound and doxorubicin.[8]
-
Tsc2+/-Eµ-myc lymphoma model: Another relevant model for studying this drug combination.
-
Human breast cancer xenografts (e.g., MDA-MB-231, MCF-7): These models are useful for evaluating efficacy in a human-derived tumor context.[10]
-
Human hepatocellular carcinoma xenografts (e.g., HepG2, Huh7): Relevant for investigating the combination's effect on liver cancer.[11]
-
Drug Formulation and Administration
Proper formulation and administration of this compound and doxorubicin are essential for achieving desired plasma concentrations and minimizing vehicle-related toxicity.
This compound Formulation:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound.
-
Preparation: Prepare a stock solution of this compound in DMSO. For in vivo administration, the stock solution can be further diluted in a suitable vehicle such as saline or corn oil. It is crucial to perform a vehicle toxicity study to ensure the final concentration of DMSO is well-tolerated by the animals.
-
Storage: Store stock solutions at -20°C for up to 6 months.
Doxorubicin Formulation:
-
Solvent: Doxorubicin hydrochloride is soluble in water or saline.
-
Preparation: Dissolve doxorubicin hydrochloride in sterile, preservative-free 0.9% sodium chloride solution.
-
Storage: Doxorubicin solutions should be protected from light and can be stored at 2-8°C for short periods. For longer-term storage, consult the manufacturer's recommendations.
Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for both this compound and doxorubicin in mouse models.[4][8] Intravenous (i.v.) injection via the tail vein is also an option for doxorubicin.[12]
-
Dosage and Schedule: The following table summarizes a previously reported successful dosing regimen.[8]
| Drug | Dosage | Route | Schedule |
| This compound | 15 mg/kg | i.p. | Daily for 5 consecutive days |
| Doxorubicin | 10 mg/kg | i.p. | Single dose on day 2 of the 5-day cycle |
In Vivo Efficacy Study Workflow
Caption: General workflow for an in vivo efficacy study.
Detailed Experimental Protocol
1. Tumor Cell Implantation (for Xenograft Models):
-
Culture the chosen cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per injection).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions regularly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize the animals into treatment groups (e.g., Vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
3. Treatment Administration:
-
Administer this compound and doxorubicin according to the predetermined dosage and schedule (see table above).
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
4. Endpoint Analysis:
-
Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary endpoint may be the time for tumors to reach a predetermined size or the tumor volume at a specific time point.
-
Survival Analysis: Monitor animals for signs of morbidity and euthanize when necessary according to institutional guidelines. Survival data can be analyzed using Kaplan-Meier curves.
-
Biomarker Analysis: At the end of the study, tumors can be excised for further analysis.
-
Western Blotting: To confirm the mechanism of action of this compound, protein lysates from tumors can be analyzed for the levels of eIF4E-dependent proteins such as Mcl-1 and c-Myc.[8]
-
Immunohistochemistry (IHC): Tumor sections can be stained for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) to assess the biological effects of the combination therapy.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day X | Tumor Growth Inhibition (%) | Median Survival (days) | p-value (vs. Control) |
| Vehicle Control | ||||
| This compound (15 mg/kg) | ||||
| Doxorubicin (10 mg/kg) | ||||
| This compound + Doxorubicin |
Table 2: Summary of Biomarker Analysis
| Treatment Group | Relative Mcl-1 Expression (normalized to loading control) | % Cleaved Caspase-3 Positive Cells | % Ki-67 Positive Cells |
| Vehicle Control | |||
| This compound (15 mg/kg) | |||
| Doxorubicin (10 mg/kg) | |||
| This compound + Doxorubicin |
Conclusion
The combination of this compound and doxorubicin represents a promising therapeutic strategy for overcoming chemoresistance and enhancing antitumor efficacy. The protocols and guidelines provided in this document offer a comprehensive framework for the in vivo investigation of this synergistic combination. By carefully selecting appropriate animal models, adhering to detailed experimental protocols, and thoroughly analyzing the resulting data, researchers can further elucidate the therapeutic potential of targeting cap-dependent translation in cancer therapy.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. eIF4E-eIF4G complex inhibition synergistically enhances the effect of sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo doxorubicin treatment [bio-protocol.org]
Application Notes and Protocols for 4E1RCat Administration in Pten+/-Eμ-Myc Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of 4E1RCat, a small molecule inhibitor of the eIF4F translation initiation complex, in the Pten+/-Eμ-Myc mouse model of lymphoma. This document includes detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the targeted signaling pathway and experimental workflow.
Introduction
The Pten+/-Eμ-Myc mouse model is a genetically engineered model that develops aggressive B-cell lymphomas with features resembling human Burkitt's lymphoma. This model is characterized by the heterozygous loss of the tumor suppressor gene Pten and the overexpression of the oncogene c-Myc in B-cells. The resulting lymphomas are highly dependent on the PI3K/Akt/mTOR signaling pathway and the subsequent cap-dependent translation of oncogenic proteins.
This compound is a novel experimental therapeutic that targets the initiation of protein synthesis. It functions by disrupting the crucial interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, which is a necessary step for the assembly of the eIF4F complex and the initiation of cap-dependent translation.[1] This mechanism provides a promising strategy for targeting cancers like those arising in the Pten+/-Eμ-Myc model, which are heavily reliant on the eIF4F complex for their growth and survival.
Quantitative Data
The following table summarizes the in vivo efficacy of this compound administered as a single agent and in combination with the chemotherapeutic drug doxorubicin (B1662922) in the Pten+/-Eμ-Myc lymphoma model. The data is derived from preclinical studies and presented here for easy comparison.
| Treatment Group | Dosage and Schedule | Median Survival (days) | Outcome |
| Doxorubicin | 10 mg/kg, single i.p. injection | ~25 | Short-lived remission |
| This compound | 15 mg/kg, daily i.p. injection for 5 days | ~20 | No noticeable remission |
| Doxorubicin + this compound | Doxorubicin: 10 mg/kg, single i.p. injection on day 2; this compound: 15 mg/kg, daily i.p. injection for 5 days | ~34 | Extended tumor-free remission (up to 14 days) |
Data is estimated from Kaplan-Meier curves presented in Cencic et al., 2011.[1]
Signaling Pathway
The diagram below illustrates the eIF4F signaling pathway and the mechanism of action of this compound. In the Pten+/-Eμ-Myc model, the loss of Pten leads to the activation of the PI3K/Akt/mTOR pathway, which in turn promotes the assembly of the eIF4F complex. Overexpressed Myc further drives the transcription of genes that are translated in a cap-dependent manner. This compound inhibits this process by preventing the interaction between eIF4E and eIF4G.
Caption: eIF4F signaling and this compound inhibition.
Experimental Protocols
Formulation of this compound
This protocol describes the preparation of a this compound solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (if particulates are visible)
Procedure:
-
Prepare the vehicle solution:
-
Prepare a vehicle solution consisting of 5.2% PEG 400 and 5.2% Tween 80 in sterile saline or PBS.[1]
-
For a 10 mL stock of the vehicle:
-
Add 0.52 mL of PEG 400 to a sterile container.
-
Add 0.52 mL of Tween 80.
-
Add 8.96 mL of sterile saline or PBS.
-
-
Mix thoroughly by vortexing.
-
-
Prepare the this compound solution:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., for a 15 mg/kg dose in a 20g mouse, you would need 0.3 mg per injection volume).
-
Add the this compound powder to the prepared vehicle solution.
-
Vortex the mixture vigorously for several minutes to aid dissolution.
-
If necessary, sonicate the mixture for short intervals to ensure complete dissolution. The final solution should be clear.[1]
-
If any particulates are visible, sterile filter the solution using a 0.22 µm syringe filter.
-
-
Storage:
-
Store the formulated this compound solution at 4°C for short-term use.
-
For long-term storage, aliquot the solution and store at -20°C.[1]
-
In Vivo Administration in Pten+/-Eμ-Myc Lymphoma Model
This protocol is based on studies using the Pten+/-Eμ-Myc lymphoma model.[1]
Animal Model:
-
Mouse Strain: C57BL/6
-
Tumor Model: Transplantation of 1 x 10^6 secondary Pten+/-Eμ-Myc lymphoma cells via tail vein injection.[1]
Treatment Protocol:
-
Monitor mice daily for palpable tumors.
-
Once tumors are palpable, randomize the mice into treatment and control groups (n=10 per group is recommended).[1]
-
For combination therapy studies:
-
For single-agent studies:
-
Administer this compound via i.p. injection at a dose of 15 mg/kg body weight daily for five consecutive days.
-
Administer Doxorubicin as a single dose of 10 mg/kg via i.p. injection.
-
-
Control Group:
-
Administer the vehicle solution (5.2% PEG 400/ 5.2% Tween 80) using the same volume and schedule as the this compound treatment group.[1]
-
-
Monitor tumor size and animal health daily.
-
Tumor-free survival is defined as the time between the disappearance and reappearance of tumors.[1]
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound in the Pten+/-Eμ-Myc mouse model.
Caption: In vivo efficacy study workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the treatment of Pten+/-Eμ-Myc-driven lymphomas, particularly in combination with conventional chemotherapy like doxorubicin. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and execute further preclinical studies to evaluate the full therapeutic potential of targeting the eIF4F translation initiation complex in this and other cancer models.
References
Application Notes: Assessing the Efficacy of 4E1RCat on c-Myc and Mcl-1 Protein Levels
Introduction
4E1RCat is a small molecule inhibitor that targets the cap-dependent translation initiation process, a critical pathway for protein synthesis in eukaryotic cells.[1] It functions by disrupting the interaction between the eukaryotic initiation factor 4E (eIF4E), the cap-binding protein, and eIF4G, a large scaffolding protein.[1][2] This interaction is essential for the assembly of the eIF4F complex, which recruits ribosomes to the 5' cap of mRNAs to initiate translation.[3] The inhibition of the eIF4E:eIF4G interaction by this compound effectively blocks cap-dependent translation.[2][4]
Certain mRNAs, particularly those with long, structured 5' untranslated regions (UTRs) that are involved in cell proliferation and survival, are highly dependent on the eIF4F complex for their efficient translation. Key examples of such transcripts include the proto-oncogene c-Myc and the anti-apoptotic protein Mcl-1.[4][5] By inhibiting eIF4F complex assembly, this compound is expected to selectively decrease the protein levels of c-Myc and Mcl-1, thereby providing a therapeutic avenue for cancers that overexpress these proteins.[2][4]
These application notes provide a comprehensive set of protocols for researchers to assess the specific effects of this compound on the expression of c-Myc and Mcl-1 at the protein and translational levels.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of cap-dependent translation and the inhibitory action of this compound.
Experimental Design and Workflow
A typical workflow to evaluate the effect of this compound involves cell treatment followed by molecular analysis at the protein, mRNA, and translational levels.
Summary of Expected Quantitative Outcomes
The table below summarizes the anticipated results from the key experiments when treating susceptible cancer cells with this compound.
| Experiment | Target Analyte | Expected Result with this compound | Rationale |
| Western Blot | c-Myc Protein | Decreased | This compound inhibits the translation of c-Myc mRNA.[4] |
| Western Blot | Mcl-1 Protein | Decreased | This compound inhibits the translation of Mcl-1 mRNA.[2][4] |
| RT-qPCR | c-Myc mRNA | No significant change or slight increase | The primary mechanism is translational, not transcriptional, inhibition.[5][6] |
| RT-qPCR | Mcl-1 mRNA | No significant change | The primary mechanism is translational, not transcriptional, inhibition.[5][7] |
| Polysome Profiling | c-Myc & Mcl-1 mRNA | Shift from heavy polysome fractions to light/monosome fractions | Indicates reduced ribosome loading and active translation of these specific mRNAs.[4] |
| eIF4E/eIF4G Assay | eIF4E:eIF4G Interaction | Decreased (IC50 ~3.2-4 µM) | This compound directly binds eIF4E and disrupts its interaction with eIF4G.[1][2] |
Experimental Protocols
Protocol 1: Western Blot for c-Myc and Mcl-1 Protein Levels
This protocol details the immunodetection of c-Myc and Mcl-1 proteins from cell lysates to quantify changes in their expression after this compound treatment.
A. Materials
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: Rabbit anti-c-Myc, Rabbit anti-Mcl-1, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
B. Procedure
-
Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).[2]
-
Wash cell pellets once with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.[8]
-
Lyse cells in ice-cold lysis buffer for 20 minutes on ice, vortexing intermittently.[8]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8][9]
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[8]
-
Run the gel at a constant voltage (e.g., 170V) until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against c-Myc, Mcl-1, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[10]
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of c-Myc and Mcl-1 bands to the loading control for comparison across samples.
-
Protocol 2: Quantitative RT-PCR (RT-qPCR) for c-Myc and Mcl-1 mRNA Levels
This protocol is used to determine if this compound affects the transcript levels of c-Myc and Mcl-1, which helps confirm that the primary effect is on translation.
A. Materials
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Nuclease-free water
-
Primers for human c-Myc, Mcl-1, and a housekeeping gene (e.g., GAPDH, ABL1).[11][12]
-
Real-Time PCR System
B. Procedure
-
RNA Extraction:
-
Harvest cells treated with this compound and vehicle control.
-
Extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mixture in a 20 µL volume containing: 10 µL qPCR master mix, 1.5 µL primer mix (forward and reverse), 3.5 µL nuclease-free water, and 5 µL of diluted cDNA.[11]
-
Run the reaction on a real-time PCR instrument using a standard thermal profile:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 60 seconds, and 72°C for 30 seconds.[11]
-
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.[13]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of c-Myc and Mcl-1 to the housekeeping gene.[11]
-
Protocol 3: Polysome Profiling for Translational Efficiency
This protocol is the gold standard for directly assessing the translational status of specific mRNAs by separating them based on the number of associated ribosomes.[14]
A. Materials
-
Cycloheximide (B1669411) (translation elongation inhibitor)
-
Sucrose (B13894) solutions (10% and 50% w/v) in polysome lysis buffer
-
Polysome Lysis Buffer
-
Ultracentrifuge and appropriate tubes/rotors
-
Gradient maker and fraction collector with a UV monitor
-
RNA extraction reagents for downstream fractions
B. Procedure
-
Cell Preparation and Lysis:
-
Treat cells with this compound or vehicle control.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium and incubate for 10 minutes to "freeze" ribosomes on the mRNA.
-
Harvest and wash cells, then lyse in ice-cold polysome lysis buffer.
-
Centrifuge the lysate at 12,000-16,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[14]
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.[15]
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C to separate ribosomal subunits, monosomes, and polysomes.
-
-
Fractionation and Profiling:
-
Place the ultracentrifuge tube in a gradient fractionator.
-
Pump a dense sucrose solution into the bottom of the tube to push the gradient upwards through a UV detector monitoring absorbance at 254 nm.
-
Collect fractions of a fixed volume as the gradient is displaced. The UV profile will show peaks corresponding to 40S/60S subunits, 80S monosomes, and progressively larger polysomes.[15]
-
-
RNA Analysis from Fractions:
-
Extract RNA from the collected fractions (pooling monosomal and polysomal fractions separately).
-
Perform RT-qPCR as described in Protocol 2 on the RNA from each fraction pool.
-
-
Data Analysis:
-
Determine the relative abundance of c-Myc and Mcl-1 mRNA in the polysome fractions compared to the monosome fractions for both treated and control samples. A decrease in the polysome-to-monosome (P/M) ratio for a specific mRNA indicates reduced translational efficiency.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The domains of yeast eIF4G, eIF4E and the cap fine-tune eIF4A activities through an intricate network of stimulatory and inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Synthetic Lethal Interactions between Myc and the eIF4F Complex Impedes Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 15. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Characterizing the Inhibitory Activity of 4E1RCat
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental workflow for characterizing the inhibitory activity of 4E1RCat, a small molecule inhibitor of the eIF4F translation initiation complex. This compound disrupts the crucial interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G, thereby inhibiting cap-dependent translation.[1][2][3] The dysregulation of eIF4E-mediated translation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. These application notes offer a comprehensive guide to key in vitro and cell-based assays to assess the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
This compound functions by binding to eIF4E at a site that overlaps with the binding interface for both eIF4G and the 4E-binding proteins (4E-BPs).[1] This competitive inhibition prevents the assembly of the eIF4F complex, a critical step for the recruitment of ribosomes to the 5' cap of mRNAs.[1] Consequently, the translation of mRNAs with highly structured 5' untranslated regions (UTRs), which often encode for proteins involved in cell growth, proliferation, and survival, is preferentially inhibited.[1]
Key Experimental Workflows
A multi-faceted approach is essential to fully characterize the inhibitory properties of this compound. The following sections detail the protocols for a series of recommended assays, from biochemical validation of target engagement to the assessment of cellular consequences.
Biochemical Assays
These assays are fundamental for confirming the direct interaction of this compound with its target and its impact on the formation of the eIF4F complex.
1. In Vitro Translation Assay
This assay directly measures the inhibitory effect of this compound on cap-dependent translation in a cell-free system. A common method utilizes rabbit reticulocyte lysate and a reporter mRNA (e.g., luciferase) with a 5' cap structure.[4][5][6][7]
Protocol: In Vitro Translation Assay using Rabbit Reticulocyte Lysate
-
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Capped reporter mRNA (e.g., Firefly Luciferase)
-
Uncapped control mRNA (e.g., Renilla Luciferase with an Internal Ribosome Entry Site - IRES)
-
Amino Acid Mixture (minus methionine if using ³⁵S-methionine for detection)
-
[³⁵S]-Methionine (for radioactive detection) or Luciferase assay reagent
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Nuclease-free water
-
-
Procedure:
-
Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and nuclease-free water on ice.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the respective tubes.
-
Add the capped reporter mRNA and the uncapped control mRNA to each reaction.
-
If using radioactive detection, add [³⁵S]-methionine to the reactions.
-
Incubate the reactions at 30°C for 60-90 minutes.[4]
-
For Luciferase Detection:
-
Stop the reaction by adding a luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The firefly luciferase signal represents cap-dependent translation, while the Renilla luciferase signal indicates cap-independent translation.
-
-
For Radioactive Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the translated proteins by SDS-PAGE.
-
Visualize the newly synthesized proteins by autoradiography.
-
-
2. m⁷GTP Pull-Down Assay
This assay assesses the ability of this compound to disrupt the interaction between eIF4E and eIF4G. eIF4E is captured from cell lysates using m⁷GTP-agarose beads, which mimic the 5' cap of mRNA. The co-precipitation of eIF4G is then analyzed by Western blotting.[1][8]
Protocol: m⁷GTP Pull-Down Assay
-
Materials:
-
m⁷GTP-Agarose beads
-
Cell lysis buffer (e.g., IP buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)[8]
-
Cells treated with this compound or vehicle control
-
Primary antibodies against eIF4E and eIF4G
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with agarose (B213101) beads.
-
Incubate the pre-cleared lysates with m⁷GTP-agarose beads overnight at 4°C with gentle rotation to capture eIF4E and its interacting proteins.[8]
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4E and eIF4G, followed by incubation with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-precipitated eIF4G in the presence of this compound indicates the disruption of the eIF4E-eIF4G interaction.
-
Cell-Based Assays
These assays evaluate the effects of this compound on cellular processes that are dependent on cap-dependent translation.
1. Protein Synthesis Rate Assay
This assay measures the global rate of protein synthesis in cells by quantifying the incorporation of a labeled amino acid analog into newly synthesized proteins. A common method is the [³⁵S]-methionine incorporation assay.[9][10][11][12][13]
Protocol: [³⁵S]-Methionine Incorporation Assay
-
Materials:
-
Cells cultured in appropriate media
-
Methionine-free culture media
-
[³⁵S]-Methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Wash the cells with methionine-free medium.
-
Incubate the cells in methionine-free medium containing [³⁵S]-methionine for a short period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS to stop the incorporation.
-
Lyse the cells and precipitate the proteins using ice-cold TCA.
-
Collect the protein precipitates on glass fiber filters.
-
Wash the filters to remove unincorporated [³⁵S]-methionine.
-
Measure the radioactivity of the filters using a scintillation counter. A decrease in counts per minute (CPM) in this compound-treated cells compared to the control indicates an inhibition of protein synthesis.[1]
-
2. Polysome Profiling
This technique separates cellular extracts on a sucrose (B13894) gradient to visualize the distribution of ribosomes on mRNAs. A decrease in the proportion of mRNAs associated with multiple ribosomes (polysomes) and an increase in monosomes (80S) is indicative of translation initiation inhibition.[14][15][16][17][18]
Protocol: Polysome Profiling
-
Materials:
-
Sucrose solutions of varying concentrations (e.g., 10-50%)
-
Lysis buffer containing a translation elongation inhibitor (e.g., cycloheximide)[16]
-
Ultracentrifuge with swinging bucket rotor
-
Gradient fractionator with a UV detector
-
-
Procedure:
-
Treat cells with this compound or vehicle.
-
Prior to harvesting, treat cells with cycloheximide (B1669411) to stall ribosomes on the mRNA.[16][17]
-
Lyse the cells in a specialized lysis buffer.
-
Layer the clarified cell lysate onto a prepared sucrose gradient.
-
Centrifuge at high speed in an ultracentrifuge to separate the ribosomal complexes.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm.
-
The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes. A decrease in the polysome peaks and an increase in the 80S peak in this compound-treated cells indicates inhibition of translation initiation.[1]
-
3. Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20][21][22][23]
Protocol: MTT Assay
-
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19]
-
Add the solubilization solution to dissolve the formazan crystals.[21]
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[21] A decrease in absorbance in treated cells compared to control cells reflects a reduction in cell viability.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[24][25][26][27]
Protocol: Annexin V/PI Apoptosis Assay
-
Materials:
-
Cells treated with this compound or vehicle
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[25][26]
-
Analyze the stained cells by flow cytometry.
-
Data Presentation
The quantitative data obtained from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Parameter | Value | Reference |
| TR-FRET Assay | IC₅₀ (eIF4E:eIF4G interaction) | ~4 µM | --INVALID-LINK-- |
| In Vitro Translation (Cap-dependent) | IC₅₀ | ~4 µM | --INVALID-LINK-- |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Concentration | Effect | Reference |
| MDA-MB-231 | Protein Synthesis | % Inhibition | 50 µM | Significant inhibition | --INVALID-LINK-- |
| HeLa | Protein Synthesis | % Inhibition | 50 µM | Significant inhibition | --INVALID-LINK-- |
| Jurkat | Polysome Profiling | Polysome:Monosome Ratio | 50 µM | Decreased | --INVALID-LINK-- |
| Pten+/-Eμ-Myc lymphoma | Apoptosis (in vivo) | % Apoptotic Cells | 15 mg/kg (with Doxorubicin) | Increased | --INVALID-LINK-- |
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathway of cap-dependent translation and its inhibition by this compound.
Caption: Experimental workflow for characterizing this compound's inhibitory activity.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. In vivo [35S]-methionine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Analysis of Translation Initiation During Stress Conditions by Polysome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 17. Polysome Profiling Analysis [bio-protocol.org]
- 18. Polysome Profiling Analysis [en.bio-protocol.org]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. bosterbio.com [bosterbio.com]
- 27. kumc.edu [kumc.edu]
Troubleshooting & Optimization
troubleshooting inconsistent IC50 values in 4E1RCat experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during 4E1RCat experiments, with a focus on resolving inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that disrupts the assembly of the eukaryotic translation initiation factor 4F (eIF4F) complex.[1] It functions as a dual inhibitor by preventing the crucial interaction between eIF4E and eIF4G, as well as the interaction between eIF4E and 4E-BP1.[2][3] By blocking the formation of the eIF4F complex, this compound specifically inhibits cap-dependent translation, a process essential for the synthesis of many proteins involved in cell growth and proliferation, which is often dysregulated in cancer.[4][5][6]
Q2: My IC50 values for this compound are highly variable between experiments. What are the common causes?
A2: Inconsistent IC50 values can stem from several experimental factors. Key areas to investigate include the stability and handling of the compound, variability in cell culture conditions, and the specifics of the assay protocol itself.[7][8] this compound has been identified as a potential Pan-Assay Interference Compound (PAIN), suggesting it may exhibit non-specific activity, which can also contribute to variability.[9]
Q3: How should I properly prepare and store this compound stock solutions to ensure consistency?
A3: Proper handling of this compound is critical for reproducible results.
-
Solvent: this compound is soluble in DMSO and DMF, but insoluble in water and ethanol.[5][10] Always use fresh, high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[10][11]
-
Storage: The solid compound should be stored at -20°C.[10] Prepare single-use aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.[10] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[10][12] For cell-based assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment.[7]
Q4: Could my cell culture practices be the source of the IC50 variability?
A4: Yes, cell culture conditions are a major source of variability in cell-based assays.[13]
-
Cell Health and Passage Number: Only use healthy, viable cells. Do not passage cells for extended periods, and never allow them to become over-confluent.[13] Ensure you use a consistent range of passage numbers for your experiments, as sensitivity to inhibitors can change over time.[7][8]
-
Seeding Density: The number of cells seeded per well can significantly impact the final IC50 value.[14] Optimize the cell seeding density to ensure it is high enough for a measurable signal but avoids overcrowding.[7][13] Uneven cell seeding can also lead to high variability between replicate wells.[8][11]
-
Culture Media: Use fresh, consistent batches of media and supplements, as variations can alter cellular behavior and drug response.[13]
Q5: The inhibitory effect of this compound seems weak or absent. What should I check?
A5: If you observe a minimal effect, consider the following:
-
Concentration and Duration: The required concentration of this compound can vary significantly between cell lines.[9] While the biochemical IC50 for inhibiting the eIF4E:eIF4G interaction is around 3.2-4 µM, higher concentrations (10-50 µM) are often used in cell-based assays.[3][10] It may be necessary to perform a broad dose-response and a time-course experiment to find the optimal conditions for your specific cell line.[7][9]
-
Cell Line Resistance: Different cell lines exhibit varying sensitivity to the inhibition of cap-dependent translation due to differences in their signaling pathways.[9]
-
Cap-Independent Translation: As a control, consider using a reporter that is translated in a cap-independent manner (e.g., driven by an Internal Ribosome Entry Site, or IRES). This compound should have a minimal effect on this type of reporter.[5][15]
Q6: How can I be sure the observed effects are specific to this compound's mechanism and not due to off-target effects or cytotoxicity?
A6: Given that this compound is a potential PAIN, validating the specificity of its effects is crucial.[9][15]
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound to another known inhibitor of the eIF4E:eIF4G interaction that has a different chemical structure, such as 4EGI-1.[15]
-
Assess General Cellular Health: Run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your primary experiment. This helps distinguish specific inhibition of translation from general cellular toxicity.[15]
-
Rescue Experiment: If feasible, overexpressing eIF4E in your cells may overcome the inhibition by this compound, providing evidence for an on-target effect.[15]
Quantitative Data Summary
For researchers using this compound, it is helpful to have reference values and a clear summary of potential issues.
Table 1: Reported IC50 Values for this compound
| Assay Type | IC50 Value | Source(s) |
| eIF4E:eIF4G Interaction (TR-FRET) | ~3.2 - 4 µM | [3][10][12][16] |
| Cap-Dependent Translation (in vitro) | ~4 µM | [3] |
| Cell-Based Assays | 10 - 50 µM (Range) | [10] |
Table 2: Troubleshooting Summary for Inconsistent IC50 Values
| Potential Cause | Recommended Solution | Source(s) |
| Reagent & Compound Issues | ||
| Improper this compound Storage/Handling | Prepare fresh dilutions from single-use aliquots of a high-quality DMSO stock solution. Avoid repeated freeze-thaw cycles. | [7][10] |
| Reagent Variability | Use consistent lots of media, serum, and other reagents. Maintain a detailed record of lot numbers. | [13][17] |
| Cell Culture & Plating Issues | ||
| Inconsistent Cell Health/Passage | Use cells from a consistent, low passage number range. Regularly check for viability and morphology. | [7][8][13] |
| Uneven or Suboptimal Seeding Density | Optimize cell seeding density for your specific assay. Ensure a homogenous cell suspension before plating and use proper pipetting techniques. | [7][11][13] |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile media to minimize evaporation. | [8][11] |
| Assay & Protocol Issues | ||
| Inappropriate Incubation Time | Perform a time-course experiment to determine the optimal duration for observing the desired effect. | [7][9][11] |
| Assay Interference | Some compounds can interfere with assay chemistry (e.g., MTT). Consider using an alternative viability assay like CellTiter-Glo or direct cell counting. | [7][17] |
| Data Analysis & Interpretation | ||
| Inconsistent Data Analysis | Use a standardized method for data normalization and curve fitting to calculate IC50 values. | [18][19] |
| Off-Target Effects | Run control experiments, such as using a cap-independent reporter or a structurally unrelated inhibitor, to confirm specificity. | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines a general method for determining the IC50 value of this compound using a common cell viability assay.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture media from a fresh DMSO stock. A typical starting concentration for the highest dose might be 50-100 µM.[10][11]
-
Include a vehicle control (media with the same final DMSO concentration) and a no-treatment control.[11]
-
Remove the existing medium from the cells and add the prepared this compound dilutions or control solutions to the appropriate wells.[11]
-
-
Incubation:
-
Viability Assessment (e.g., using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or 10% acetic acid).[7][11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a framework for a biochemical assay to directly measure the inhibitory activity of this compound on the eIF4E:eIF4G interaction.[15]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT, 0.05% BSA).
-
eIF4E-Donor: Prepare a working solution of eIF4E protein conjugated to a FRET donor fluorophore (e.g., Terbium cryptate).
-
eIF4G-Acceptor: Prepare a working solution of an eIF4G-derived peptide conjugated to a FRET acceptor fluorophore (e.g., d2).
-
This compound: Create a serial dilution series of this compound in assay buffer containing a fixed, low percentage of DMSO.
-
-
Assay Procedure:
-
Add a fixed volume of the eIF4E-Donor solution to all wells of a low-volume 384-well microplate.
-
Add the serially diluted this compound solutions or a vehicle control to the appropriate wells.
-
Initiate the binding reaction by adding a fixed volume of the eIF4G-Acceptor solution to all wells.
-
Incubate the plate at room temperature for a pre-optimized duration (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio and normalize the data to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.[16]
-
Visualizations
The following diagrams illustrate key pathways, workflows, and logic for troubleshooting this compound experiments.
Caption: The mTOR and MAPK signaling pathways converge on eIF4E to regulate translation.
Caption: A generalized workflow for determining the IC50 value of this compound.
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. eIF4E/eIF4G Interaction Inhibitor II, this compound The eIF4E/eIF4G Interaction Inhibitor II, this compound controls the biological activity of eIF4E/eIF4G interaction. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biocompare.com [biocompare.com]
- 14. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing 4E1RCat Solubility and Experimental Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues and other common challenges encountered when working with 4E1RCat, a potent inhibitor of cap-dependent translation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts the assembly of the eukaryotic translation initiation factor 4F (eIF4F) complex.[1] It functions as a dual inhibitor, blocking the interaction of the cap-binding protein eIF4E with both eIF4G and the 4E-binding proteins (4E-BPs).[2][3] By preventing these interactions, this compound specifically inhibits cap-dependent translation, a critical process for the synthesis of many proteins involved in cell growth and proliferation.[3][4]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is practically insoluble in aqueous solutions, including water and ethanol.[2][5] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][6] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce its solubility.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound solid in 100% DMSO.[7] To ensure complete dissolution, it is recommended to warm the solution gently (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath.[5] After reconstitution, it is best practice to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][8] Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[1]
Q4: My this compound precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common issue due to the hydrophobic nature of this compound. To minimize this, ensure the final concentration of DMSO in your working solution is kept as low as possible while still maintaining the solubility of this compound. It is also recommended to add the this compound stock solution to the medium with vigorous mixing to facilitate dispersion. For in vivo studies, specific formulations using co-solvents are necessary.[8]
Q5: Is the inhibitory effect of this compound reversible?
A5: Yes, the inhibition of protein synthesis by this compound has been demonstrated to be readily reversible in vivo.[4][9] This is an important factor to consider when designing experiments, such as washout studies, to assess the duration of its biological effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in experimental results | Inconsistent compound preparation: this compound has limited aqueous solubility. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. Ensure the compound is fully dissolved before further dilution.[9] |
| Compound specificity: this compound has been identified as a potential Pan-Assay Interference Compound (PAIN), suggesting it may have off-target effects.[9][10] | Include appropriate controls, such as a structurally related but inactive compound. Compare its effects with another eIF4E:eIF4G interaction inhibitor with a different chemical structure, like 4EGI-1.[7] | |
| No significant effect at recommended concentrations | Cell line resistance: Sensitivity to this compound can vary between cell lines due to differences in their signaling pathways. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line.[9] |
| Insufficient treatment duration: The effects of protein synthesis inhibition may require time to become apparent. | Conduct a time-course experiment to identify the optimal treatment duration for your desired outcome.[9] | |
| Unexpected cellular toxicity | Off-target effects: As a potential PAIN, this compound might induce toxicity through mechanisms other than inhibiting cap-dependent translation.[9] | Lower the concentration of this compound and/or reduce the treatment duration. Assess general cellular health using appropriate assays.[7] |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically below 0.5%). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Insoluble | [2][5] |
| Ethanol | Insoluble | [2][5] |
| DMSO | ≥23.85 mg/mL | [5] |
| 50 mg/mL | [1] | |
| 96 mg/mL (200.64 mM) | [2] | |
| 10 mg/mL | [6] | |
| DMF | 5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note that the material can be fluffy and difficult to handle by hand-weighing.[1]
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to one year at -80°C and for one month at -20°C when in solvent.[2]
Protocol 2: In Vitro Cell-Based Assay
-
Culture your cells of interest to the desired confluency in a suitable multi-well plate.
-
Prepare a serial dilution of the this compound DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the predetermined duration of your experiment.
-
Proceed with your downstream analysis, such as cell viability assays, western blotting for target proteins (e.g., c-Myc, Mcl-1), or protein synthesis assays.[4]
Protocol 3: In Vivo Formulation and Administration (Mouse Model)
Disclaimer: This is a general guideline. The specific formulation and dosage should be optimized for your experimental model.
-
Prepare a stock solution of this compound in DMSO.
-
For intraperitoneal (i.p.) injection, a common vehicle consists of 5.2% PEG 400 and 5.2% Tween 80 in sterile water.[8]
-
To prepare the final injection solution, first add the required volume of the this compound DMSO stock to the PEG 400 and mix thoroughly. Then, add the Tween 80 and mix again. Finally, add the ddH2O to reach the final volume. The mixed solution should be used immediately.[2]
-
A typical dosage used in mice is 15 mg/kg, administered daily via i.p. injection for five consecutive days.[8]
Visualizations
Caption: Simplified mTOR/4E-BP1/eIF4E signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies using this compound.
References
- 1. eIF4E/eIF4G Interaction Inhibitor II, this compound The eIF4E/eIF4G Interaction Inhibitor II, this compound controls the biological activity of eIF4E/eIF4G interaction. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 4E1RCat Concentration to Avoid Off-Target Effects
Welcome to the technical support center for 4E1RCat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound and to troubleshoot potential issues, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the formation of the eIF4F translation initiation complex.[1] It functions as a dual inhibitor by blocking the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and both eIF4G and 4E-BP1.[2][3] By preventing the assembly of the eIF4F complex, this compound specifically inhibits cap-dependent translation, a critical process for the synthesis of many proteins involved in cell growth and proliferation.[3][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of cap-dependent translation.[4][5] This leads to a decrease in the synthesis of proteins encoded by mRNAs with structured 5' untranslated regions (UTRs), which often include oncoproteins like c-Myc and Mcl-1.[4][6] In cellular and in vivo models, this can result in cell growth inhibition, induction of apoptosis, and sensitization of cancer cells to chemotherapeutic agents.[4][7]
Q3: What are the potential off-target effects of this compound and why is it a concern?
A3: this compound has been identified as a potential Pan-Assay Interference Compound (PAIN).[8][9] PAINs are compounds that can show activity in various assays through non-specific mechanisms, which can lead to misleading results. Some studies suggest that at higher concentrations, this compound may have off-target effects independent of its role in inhibiting cap-dependent translation.[5][10] For example, some biological activities of similar compounds have been observed to be independent of eIF4E inhibition, suggesting the potential for off-target mechanisms.[5] It is crucial to control for these effects to ensure that the observed biological responses are due to the intended mechanism of action.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The effective concentration of this compound can be cell-type dependent.[8] However, a good starting point for in vitro experiments is a concentration range of 10 µM to 50 µM.[1][8] The reported IC50 for the inhibition of the eIF4E:eIF4G interaction is approximately 4 µM.[5][11] It is highly recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration that elicits the desired on-target effect while minimizing off-target toxicity.[8]
Troubleshooting Guide
Problem 1: High cytotoxicity observed at effective concentrations.
-
Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular toxicity.[8]
-
Solution:
-
Lower the concentration of this compound and perform a detailed dose-response analysis to identify a therapeutic window where on-target effects are observed without significant cytotoxicity.
-
Reduce the treatment duration. A time-course experiment can help determine the minimum time required to observe the desired phenotype.[8]
-
Include a counter-screen or an orthogonal assay to confirm that the observed effect is due to the inhibition of cap-dependent translation. For example, using a reporter assay with a cap-independent internal ribosome entry site (IRES) can help distinguish between cap-dependent and non-specific translational inhibition.[3][4]
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Compound instability. this compound stock solutions, especially after repeated freeze-thaw cycles, may degrade.
-
Solution 1: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3][12] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[13] Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[13]
-
Possible Cause 2: Variability in experimental conditions. Differences in cell density, passage number, or reagent preparation can contribute to inconsistent results.
-
Solution 2: Standardize your experimental protocols. Use cells within a consistent passage number range and ensure consistent cell seeding densities. Always include positive and negative controls in your experiments.
Problem 3: No significant effect observed at recommended concentrations.
-
Possible Cause: The cell line being used may be resistant to this compound.[8]
-
Solution:
-
Confirm the activity of your this compound stock by testing it on a sensitive positive control cell line.[8]
-
Increase the concentration of this compound, but be mindful of the potential for off-target effects at higher concentrations.
-
Consider combination therapies. This compound has been shown to synergize with other agents, such as doxorubicin, to enhance their cytotoxic effects.[4][7]
-
Data Summary
Table 1: In Vitro and In Vivo Concentrations of this compound
| Parameter | Concentration/Dosage | Context | Reference |
| IC50 (in vitro) | ~4 µM | Inhibition of eIF4E:eIF4G interaction in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. | [5][11] |
| In Vitro Working Range | 10 - 50 µM | Inhibition of protein synthesis in cell culture (e.g., MDA-MB-231, HeLa cells). | [1][4] |
| In Vivo Dosage | 15 mg/kg | Intraperitoneal (i.p.) injection in mouse models of lymphoma, used in combination with doxorubicin. | [11] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours), depending on the cell type and the endpoint being measured.
-
Endpoint Analysis: Assess cell viability using a suitable method, such as an MTS or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for your cell line.
Protocol 2: Western Blot Analysis of eIF4E-Dependent Proteins
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., the IC50 determined from the dose-response assay) for an appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against eIF4E-dependent proteins (e.g., c-Myc, Mcl-1) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Densitometry can be used to quantify the changes in protein levels.
Visualizations
Caption: The eIF4E signaling pathway and the inhibitory action of this compound.
References
- 1. eIF4E/eIF4G Interaction Inhibitor II, this compound The eIF4E/eIF4G Interaction Inhibitor II, this compound controls the biological activity of eIF4E/eIF4G interaction. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Salubrinal in Combination With this compound Synergistically Impairs Melanoma Development by Disrupting the Protein Synthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing 4E1RCat-Induced Cellular Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cellular toxicity induced by 4E1RCat, a potent inhibitor of cap-dependent translation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E). It functions as a dual inhibitor, disrupting the interaction between eIF4E and two of its key binding partners: the scaffolding protein eIF4G and the translational repressors, 4E-binding proteins (4E-BPs).[1] By preventing the formation of the eIF4F complex, this compound specifically inhibits cap-dependent translation, a critical step in protein synthesis that is often dysregulated in cancer.[1]
Q2: Which cell lines are particularly sensitive to this compound?
A2: Cell lines with a high dependency on cap-dependent translation for the synthesis of survival and proliferation proteins are generally more sensitive to this compound. This includes various cancer cell lines where the PI3K/Akt/mTOR and Ras/MAPK signaling pathways, which converge on eIF4E, are hyperactive. Examples of cell lines used in studies with this compound include HeLa (cervical cancer), U2OS (osteosarcoma), MDA-MB-231 (breast cancer), Jurkat (T-cell leukemia), various lymphoma cell lines (e.g., Pten+/-Eμ-Myc, Tsc2+/-Eμ-Myc), and melanoma cell lines.[1][2]
Q3: My cells are showing higher-than-expected toxicity. What are the possible reasons and solutions?
A3: Higher-than-expected toxicity can be due to several factors:
-
Cell Line Sensitivity: The specific genetic background and signaling pathway dependencies of your cell line can greatly influence its sensitivity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Off-Target Effects: While this compound is designed to be specific, off-target effects can occur, especially at high concentrations. Consider lowering the concentration and/or reducing the treatment duration.
-
Compound Stability and Handling: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Culture Conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can make cells more susceptible to drug-induced stress. Maintain consistent and optimal culture conditions.
Q4: I am not observing the expected level of protein synthesis inhibition. What should I check?
A4: If you are not seeing the expected decrease in protein synthesis, consider the following:
-
Suboptimal Concentration or Duration: The inhibitory effect is both dose- and time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) with a range of this compound concentrations to identify the optimal conditions for your cell line and target proteins.
-
Method of Detection: Ensure your method for measuring protein synthesis is sensitive enough. A direct measurement using radiolabeled amino acids like ³⁵S-methionine is a robust method. Western blotting for short-lived proteins with high eIF4E-dependence (e.g., c-Myc, Mcl-1, Cyclin D1) can also be an effective readout.
-
Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways. Investigating the phosphorylation status of key signaling proteins can provide insights into potential resistance mechanisms.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various contexts. It is important to note that IC50 values can vary depending on the assay, cell line, and experimental conditions.
| Assay Type | Cell Line/System | IC50 Value (µM) | Reference |
| In vitro Translation Assay | Rabbit Reticulocyte Lysate | ~4 | [1] |
| TR-FRET Assay | Biochemical Assay | ~4 | [1] |
| MTS Assay | Tsc2+/-Eμ-Myc Lymphoma | Not explicitly stated, but used in combination with Doxorubicin in the nanomolar to low micromolar range. | |
| MTS Assay | Eμ-Myc Lymphoma | Not explicitly stated, but used in combination with Doxorubicin in the nanomolar to low micromolar range. | |
| MTS Assay | Melanoma Cell Lines | Used at a fixed concentration of 40 µM in combination studies. | [2] |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on a sensitive cell line.
Materials:
-
Sensitive cell line of choice (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol allows for the detection of early-stage apoptosis induced by this compound.
Materials:
-
Sensitive cell line of choice
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the desired time period. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Monitoring Protein Synthesis via ³⁵S-Methionine Incorporation
This is a direct method to quantify the inhibitory effect of this compound on global protein synthesis.
Materials:
-
Sensitive cell line of choice
-
This compound
-
Methionine-free medium
-
³⁵S-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time.
-
Starvation: Wash the cells with PBS and incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Labeling: Add ³⁵S-Methionine to the medium and incubate for a short period (e.g., 30 minutes).
-
Lysis and Precipitation: Wash the cells with cold PBS and lyse them. Precipitate the proteins using cold TCA.
-
Washing: Wash the protein pellets with TCA to remove unincorporated ³⁵S-Methionine.
-
Quantification: Solubilize the protein pellets and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the counts per minute (CPM) in treated samples to the untreated control to determine the percentage of protein synthesis inhibition.
Signaling Pathways and Experimental Workflows
eIF4E Signaling Pathway
The following diagram illustrates the central role of eIF4E in cap-dependent translation and how it is regulated by major signaling pathways. This compound acts by disrupting the formation of the eIF4F complex.
Caption: The eIF4E signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound-Induced Toxicity
The following diagram outlines a typical experimental workflow for characterizing the cytotoxic effects of this compound in a sensitive cell line.
References
Technical Support Center: Managing 4E1RCat as a Pan-Assay Interference Compound (PAIN)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential issues arising from the use of 4E1RCat, a known inhibitor of the eIF4E:eIF4G interaction that also exhibits characteristics of a Pan-Assay Interference Compound (PAIN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is a small molecule that acts as a dual inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) interactions with both eIF4G and 4E-BP1.[1] By disrupting the formation of the eIF4F complex, this compound is designed to inhibit cap-dependent mRNA translation, a process that is often dysregulated in cancer.[2][3] It has a reported IC50 of approximately 4 µM for the inhibition of the eIF4E:eIF4G interaction in biochemical assays.[3][4]
Q2: Why is this compound considered a Pan-Assay Interference Compound (PAIN)?
A2: this compound contains chemical features that are common in PAINs.[2] PAINs are compounds that can produce false-positive results in high-throughput screening (HTS) assays through a variety of mechanisms unrelated to specific target engagement. These mechanisms can include chemical reactivity, compound aggregation, interference with assay signals (e.g., fluorescence), or redox activity. The core scaffold of this compound is structurally similar to other compounds that have been identified as hits for multiple, unrelated protein targets, which is a hallmark of PAINs.[2]
Q3: What are the potential consequences of this compound's PAIN properties in my experiments?
A3: The PAIN characteristics of this compound can lead to several experimental issues:
-
False-Positive Hits: In screening assays, this compound may appear to be a potent inhibitor of your target of interest due to assay interference rather than genuine inhibition.
-
Lack of Specificity: Observed biological effects may be due to off-target activity or non-specific interactions with cellular components.[5]
-
Irreproducible Results: The tendency of some PAINs to form aggregates can lead to high variability in experimental outcomes.[5]
-
Misinterpretation of Structure-Activity Relationships (SAR): Efforts to optimize the potency of this compound may be misleading if the observed activity is not due to a specific binding event.
Q4: I have observed the expected inhibitory effect of this compound in my cell-based assay. Does this confirm its on-target activity?
A4: Not necessarily. While promising, on-target activity in a single cell-based assay is not definitive proof of specific engagement with eIF4E. PAINs can exhibit activity in cellular assays through non-specific mechanisms.[5] Therefore, it is crucial to perform orthogonal validation experiments to confirm that the observed phenotype is a direct result of eIF4E inhibition.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the potential for assay interference by this compound.
Problem 1: High variability or poor dose-response in biochemical assays.
-
Possible Cause: Compound aggregation.
-
Troubleshooting Steps:
-
Include Detergents: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-80) to disrupt potential aggregates. A significant loss of potency in the presence of detergent suggests aggregation-based activity.
-
Dynamic Light Scattering (DLS): Directly assess the aggregation state of this compound in your assay buffer at relevant concentrations.
-
Problem 2: Suspected false-positive activity in a primary screen.
-
Possible Cause: Interference with the assay technology (e.g., fluorescence quenching or enhancement).
-
Troubleshooting Steps:
-
Fluorescence Interference Assay: Measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Orthogonal Assay: Validate the inhibitory activity of this compound using an assay with a different detection method. For example, if your primary assay is fluorescence-based, use a method based on radioactivity or bioluminescence.
-
Problem 3: Uncertainty about the on-target activity of this compound in cell-based assays.
-
Possible Cause: Off-target effects or non-specific cytotoxicity.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by this compound with that of another eIF4E inhibitor with a different chemical scaffold, such as 4EGI-1.[1] Consistent results with different inhibitors strengthen the evidence for on-target activity.
-
siRNA-mediated Knockdown: Compare the effects of this compound treatment with the phenotype observed upon siRNA-mediated knockdown of eIF4E.[6] A high degree of concordance suggests on-target activity.
-
Cap-Independent Translation Control: Use a dual-luciferase reporter assay with one reporter under the control of a cap-dependent promoter and the other driven by a cap-independent internal ribosome entry site (IRES).[1][7] A specific inhibitor of eIF4E like this compound should selectively inhibit the cap-dependent reporter.
-
Cell Viability Assays: Perform standard cytotoxicity assays (e.g., MTT, trypan blue exclusion) to distinguish between specific anti-proliferative effects and general toxicity.[5]
-
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Assessment
This protocol provides a general method for assessing the aggregation of this compound in solution.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Assay buffer (the same buffer used in your biochemical assay)
-
DLS instrument and compatible cuvettes
Method:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in the assay buffer to cover the concentration range used in your experiments (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Include a buffer-only control containing the same final concentration of DMSO.
-
Filter all samples through a low-protein-binding 0.22 µm syringe filter directly into clean DLS cuvettes.
-
Allow the samples to equilibrate to the desired temperature in the DLS instrument.
-
Acquire DLS measurements for each sample.
-
Analyze the data to determine the particle size distribution and polydispersity index (PDI).
Data Interpretation:
| Observation | Interpretation |
| Monomodal peak with a small hydrodynamic radius (< 5 nm) and low PDI (< 0.2) | This compound is likely monomeric and not aggregated. |
| Multimodal peaks or a single peak with a large hydrodynamic radius (> 100 nm) and high PDI (> 0.5) | This compound is likely forming aggregates. |
Protocol 2: Fluorescence Interference Assay
This protocol helps determine if this compound interferes with fluorescence-based readouts.
Materials:
-
This compound
-
DMSO
-
Assay buffer
-
Fluorescence plate reader
-
Black, low-volume microplates
Method:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range of interest.
-
Include a buffer-only control with the same final DMSO concentration.
-
Dispense the solutions into the wells of a black microplate.
-
Read the fluorescence intensity of the plate at the excitation and emission wavelengths used in your primary assay.
Data Interpretation:
| Observation | Interpretation |
| No significant change in fluorescence intensity with increasing this compound concentration. | This compound is unlikely to be causing fluorescence interference. |
| A dose-dependent increase or decrease in fluorescence intensity. | This compound is interfering with the fluorescence readout. |
Protocol 3: Dual-Luciferase Reporter Assay for On-Target Validation
This cellular assay helps to confirm the cap-dependent translation inhibition by this compound.
Materials:
-
Cells cultured in appropriate media
-
Dual-luciferase reporter plasmid (e.g., pRL-HL, where Renilla luciferase is cap-dependent and Firefly luciferase is driven by the HCV IRES)
-
Transfection reagent
-
This compound
-
Dual-luciferase assay reagent
Method:
-
Transfect the cells with the dual-luciferase reporter plasmid.
-
After an appropriate incubation period (e.g., 24 hours), treat the cells with a dose-range of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 6-24 hours).
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagent.
-
Calculate the ratio of Renilla (cap-dependent) to Firefly (cap-independent) luciferase activity for each treatment condition.
Data Interpretation:
| Observation | Interpretation |
| Dose-dependent decrease in the Renilla/Firefly luciferase ratio. | This compound is specifically inhibiting cap-dependent translation, consistent with on-target activity. |
| Similar inhibition of both Renilla and Firefly luciferase, or no change in the ratio. | The observed effects may be due to off-target mechanisms or general cytotoxicity. |
Visualizations
Caption: Troubleshooting workflow for validating this compound activity.
Caption: Simplified diagram of the eIF4F translation initiation complex and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Blocking eIF4E-eIF4G Interaction as a Strategy To Impair Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Variability in 4E1RCat Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and reduce variability in experiments involving the eIF4E:eIF4G interaction inhibitor, 4E1RCat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex. It functions by disrupting the protein-protein interaction between eIF4E and eIF4G. This disruption prevents the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By inhibiting this interaction, this compound can selectively block the translation of mRNAs that are highly dependent on the eIF4F complex, which often includes oncogenes like c-Myc and Mcl-1.
Q2: What types of assays are suitable for use with this compound?
A2: this compound is compatible with various in vitro and cell-based assays designed to measure the eIF4E:eIF4G interaction or cap-dependent translation. These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are used to directly measure the disruption of the eIF4E:eIF4G interaction. This compound was initially identified through a high-throughput screen using a TR-FRET-based assay.
-
In Vitro Translation Assays: These assays, often utilizing rabbit reticulocyte lysate, measure the synthesis of a reporter protein (e.g., luciferase) from a capped mRNA transcript. This compound has been demonstrated to inhibit cap-dependent, but not cap-independent, translation in these systems.
-
Ribosome Binding Assays: These assays monitor the assembly of the 80S ribosome on an mRNA template. This compound has been shown to reduce the formation of the 80S initiation complex on capped mRNAs.
-
Cell-Based Reporter Assays: Dual-luciferase assays with a cap-dependent reporter (e.g., Firefly luciferase) and a cap-independent internal control (e.g., Renilla luciferase driven by an IRES) can be used to assess the specific inhibitory effects of this compound in a cellular context.
Q3: What are the recommended starting concentrations for this compound in experiments?
A3: The optimal concentration of this compound is cell-type and assay-dependent. However, based on published studies, the following ranges can be used as a starting point. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Experiment Type | Cell/Animal Model | Concentration/Dosage | Treatment Duration | Reference |
| In Vitro | HeLa, U2OS, Jurkat Cells | 10 - 50 µM | 1 - 48 hours | |
| In Vitro | Hepatocellular Carcinoma Cells | 25 µM | 48 hours | |
| In Vitro | Melanoma Cells | 10 µM | 24 - 48 hours | |
| In Vivo | Pten+/-Eμ-Myc Lymphoma Mouse Model | 15 mg/kg (i.p.) | Daily for 5 days | |
| In Vivo | Melanoma Xenograft Mouse Model | 10 mg/kg (i.p.) | Daily |
Q4: Is the inhibitory effect of this compound reversible?
A4: Yes, the inhibition of protein synthesis by this compound has been shown to be readily reversible in vivo. This is an important factor to consider when designing experiments, especially those involving washout periods or assessments of long-term effects.
Troubleshooting Guide
Problem 1: High background signal in my TR-FRET assay.
-
Possible Cause: Non-specific binding of assay components to the microplate.
-
Solution: Use low-binding microplates. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding.
-
-
Possible Cause: Light scattering from precipitated compound.
-
Solution: this compound is soluble in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not cause precipitation. You may need to optimize the final DMSO concentration.
-
-
Possible Cause: Incorrect instrument settings.
-
Solution: The choice of emission filters is critical for TR-FRET assays. Using incorrect filters is a common reason for assay failure. Double-check that your instrument is configured with the recommended excitation and emission filters for your specific donor and acceptor fluorophores.
-
Problem 2: Low signal-to-noise ratio in my assay.
-
Possible Cause: Suboptimal reagent concentrations.
-
Solution: Perform a titration of your key reagents, such as the eIF4E protein and the eIF4G-derived peptide or protein. The optimal concentrations will provide a robust signal without a high background.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Ensure that the binding of eIF4E and eIF4G has reached equilibrium before adding this compound. You may need to empirically determine the optimal incubation time for your specific assay conditions.
-
-
Possible Cause: Ineffective this compound.
-
Solution: Verify the integrity and concentration of your this compound stock solution. If possible, test its activity in a well-characterized orthogonal assay.
-
Problem 3: Inconsistent IC50 values for this compound between experiments.
-
Possible Cause: Inconsistent cell handling and plating.
-
Solution: Establish and adhere to strict standard operating procedures for cell culture, including passage number, confluency at the time of the experiment, and cell plating density. Even minor variations in these parameters can impact assay results.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or buffer to create a more uniform environment.
-
-
Possible Cause: Reagent variability.
-
Solution: Use reagents from the same lot number whenever possible. If you must use a new lot, perform a bridging study to ensure consistency with previous results.
-
Problem 4: Concerns about the specificity of this compound and potential off-target effects.
-
Background: this compound has been identified as a potential Pan-Assay Interference Compound (PAIN). The core chemical structure of this compound is similar to compounds that have been identified as hits for multiple, unrelated protein targets, raising concerns about its specificity for the eIF4E:eIF4G interaction. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the specific inhibition of the eIF4E:eIF4G interaction.
-
Solution 1: Use a structurally unrelated inhibitor.
-
Compare the effects of this compound to another known inhibitor of the eIF4E:eIF4G interaction that has a different chemical scaffold, such as 4EGI-1. If both compounds produce a similar biological effect, it increases confidence that the effect is on-target.
-
-
Solution 2: Perform a rescue experiment.
-
If possible, overexpress eIF4E in your cells. If the effects of this compound are on-target, an excess of eIF4E may be able to overcome the inhibition.
-
-
Solution 3: Assess general cellular health.
-
Monitor cell viability and morphology to ensure that the observed effects are not due to general toxicity.
-
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway and this compound Inhibition
The mTOR signaling pathway is a key regulator of cell growth and proliferation, and its downstream effects include the regulation of cap-dependent translation. This compound inhibits a critical step in this pathway.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Generalized Experimental Workflow for a this compound-based Biochemical Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of this compound in a biochemical assay such as TR-FRET.
Technical Support Center: Stability and Handling of 4E1RCat in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the stability of the eIF4E/eIF4G interaction inhibitor, 4E1RCat, in cell culture media. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the reliable and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, small molecule inhibitor that disrupts the formation of the eukaryotic translation initiation factor 4F (eIF4F) complex. It achieves this by binding to eIF4E and blocking its interaction with both eIF4G and the 4E-binding proteins (4E-BPs).[1][2][3] This dual inhibition prevents the recruitment of ribosomes to the 5' cap of mRNAs, thereby inhibiting cap-dependent translation.[1]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution should be stable for several months.
Q3: Why is it important to assess the stability of this compound in my specific cell culture medium?
A3: The stability of a small molecule inhibitor can be influenced by various factors in the cell culture environment, including temperature, pH, and interactions with media components.[4] If this compound degrades over the course of your experiment, the effective concentration will decrease, potentially leading to inaccurate and misleading results. Therefore, verifying its stability in your specific experimental setup is crucial for data reproducibility and correct interpretation.
Q4: How can I determine the stability of this compound in my cell culture media?
A4: The stability of this compound can be assessed through two primary methods:
-
Chemical Stability Assay: This method directly measures the concentration of the intact compound over time using analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Bioactivity Assay: This method indirectly assesses the stability of this compound by measuring its ability to inhibit its biological target over time.[6] This can be done by monitoring the levels of downstream proteins affected by eIF4E-mediated translation, such as Cyclin D1 or c-Myc.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in the cell culture medium. | Perform a stability study using LC-MS or a bioactivity assay to determine the half-life of this compound in your specific media and under your experimental conditions. If degradation is observed, consider replenishing the compound with fresh media at regular intervals. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. | |
| Cell line-specific sensitivity. | Different cell lines may exhibit varying sensitivity to this compound. It is advisable to test a range of concentrations and incubation times for each new cell line. | |
| High variability between experimental replicates. | Inconsistent preparation of this compound working solutions. | Ensure the DMSO stock solution is fully thawed and vortexed before preparing the working solution in the cell culture medium. Prepare fresh working solutions for each experiment. |
| Precipitation of this compound in the media. | The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid compound precipitation. Visually inspect the media for any signs of precipitation after adding this compound. | |
| Observed cytotoxicity at expected effective concentrations. | Off-target effects or solvent toxicity. | Include a vehicle control (DMSO alone) at the same final concentration used for this compound treatment. If cytotoxicity persists, consider lowering the concentration of this compound or the incubation time. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound using LC-MS
This protocol describes how to determine the chemical stability of this compound in cell culture media over time using LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS system with a C18 column
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 µM working solution of this compound by diluting the stock solution into pre-warmed (37°C) cell culture medium (with and without serum).
-
Aliquot 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.
-
Immediately quench the sample by adding 200 µL of ice-cold acetonitrile containing an internal standard (if available).
-
Vortex the samples and centrifuge at high speed to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation:
Table 1: Chemical Stability of this compound in Cell Culture Media at 37°C (Hypothetical Data)
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% FBS) |
| 0 | 100 ± 2.5 | 100 ± 3.1 |
| 2 | 98 ± 3.0 | 99 ± 2.8 |
| 4 | 95 ± 4.1 | 97 ± 3.5 |
| 8 | 88 ± 5.2 | 92 ± 4.0 |
| 24 | 75 ± 6.8 | 85 ± 5.5 |
| 48 | 60 ± 7.5 | 78 ± 6.2 |
Protocol 2: Assessing the Bioactivity of this compound Over Time
This protocol provides a method to indirectly assess the stability of this compound by measuring its biological activity over time.
Materials:
-
A cell line sensitive to this compound (e.g., HeLa or MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
Multi-well cell culture plates
-
Reagents for Western blotting (lysis buffer, antibodies for a downstream target like Cyclin D1 or c-Myc, and a loading control like β-actin)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a working solution of this compound in fresh, pre-warmed complete cell culture medium at the desired final concentration (e.g., 2x the EC₅₀).
-
Treat the cells with the this compound working solution.
-
At various time points post-treatment (e.g., 2, 8, 24, 48 hours), lyse the cells and collect the protein lysates.
-
For a "re-spiking" control at the later time points (e.g., 24 and 48 hours), treat a separate set of cells with a freshly prepared this compound working solution for a shorter duration (e.g., 2 hours) before lysis.
-
Perform Western blotting to determine the protein levels of a downstream target of eIF4E (e.g., Cyclin D1) and a loading control.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Compare the level of target protein inhibition at different time points to assess the sustained bioactivity of this compound.
Data Presentation:
Table 2: Bioactivity of this compound Over Time (Hypothetical Data)
| Time Post-Treatment (hours) | Normalized Cyclin D1 Levels (% of Vehicle Control) |
| 2 | 35 ± 5.1 |
| 8 | 45 ± 6.2 |
| 24 | 65 ± 8.0 |
| 48 | 80 ± 9.5 |
| 24 (2-hour fresh spike) | 38 ± 4.8 |
| 48 (2-hour fresh spike) | 36 ± 5.3 |
Visualizations
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | eIF4E-Dependent Translational Control: A Central Mechanism for Regulation of Pain Plasticity [frontiersin.org]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. bioxpedia.com [bioxpedia.com]
- 6. casss.org [casss.org]
Validation & Comparative
In the realm of drug discovery, particularly in the development of targeted cancer therapies, ensuring that a compound's biological effects are a direct consequence of its interaction with the intended molecular target is paramount. This guide provides a framework for validating the on-target effects of 4E1RCat, an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), by using 4EGI-1, a structurally distinct inhibitor that shares a common mechanism of action. This comparative approach is crucial for distinguishing on-target from off-target effects, a critical step in preclinical drug development.
Introduction to eIF4E Inhibition
The eukaryotic translation initiation factor 4F (eIF4F) complex plays a pivotal role in the initiation of cap-dependent translation, a process frequently dysregulated in cancer. The eIF4E subunit of this complex recognizes and binds to the 5' cap structure of messenger RNAs (mRNAs), a rate-limiting step for the translation of many proteins involved in cell growth, proliferation, and survival, such as c-Myc and Mcl-1. Consequently, eIF4E has emerged as a promising target for anticancer drug development.
This compound is a potent small molecule inhibitor that disrupts the assembly of the eIF4F complex. It functions as a dual inhibitor, blocking the interaction of eIF4E with both the scaffolding protein eIF4G and the inhibitory 4E-binding proteins (4E-BPs).[1][2] By preventing the eIF4E:eIF4G interaction, this compound inhibits the recruitment of ribosomes to mRNA, thereby suppressing cap-dependent translation.[1][3]
4EGI-1 is another well-characterized inhibitor of the eIF4E:eIF4G interaction.[4][5] Unlike this compound, 4EGI-1 binds to eIF4E at an allosteric site, distant from the eIF4G binding domain.[6][7] This allosteric binding induces a conformational change in eIF4E that prevents its association with eIF4G, thus inhibiting cap-dependent translation.[6] Notably, while it disrupts the eIF4E:eIF4G interaction, 4EGI-1 has been shown to stabilize the interaction between eIF4E and unphosphorylated 4E-BP1.[8][9]
Signaling Pathway and Inhibition Mechanism
Cap-dependent translation initiation is a tightly regulated process. The assembly of the eIF4F complex (comprising eIF4E, eIF4A, and eIF4G) on the 5' cap of mRNA is a critical step. This complex recruits the 40S ribosomal subunit to the mRNA, which then scans for the start codon to begin protein synthesis. This compound and 4EGI-1 both disrupt this process by preventing the crucial interaction between eIF4E and eIF4G.
Caption: Inhibition of the eIF4F complex by this compound and 4EGI-1.
Comparative Inhibitor Characteristics
A direct comparison of the biochemical and cellular activities of this compound and 4EGI-1 is essential for designing validation experiments.
| Feature | This compound | 4EGI-1 |
| Target Interaction | Dual inhibitor of eIF4E:eIF4G and eIF4E:4E-BP1 interactions.[1][2] | Allosteric inhibitor of the eIF4E:eIF4G interaction.[6] |
| Binding Site on eIF4E | Competes with eIF4G and 4E-BP1 for binding to eIF4E.[9] | Binds to a site on eIF4E distant from the eIF4G binding epitope.[6][7] |
| Effect on eIF4E:4E-BP1 | Inhibits the interaction.[9][10] | Stabilizes the interaction with unphosphorylated 4E-BP1.[8] |
| IC₅₀ / K_d | IC₅₀ of ~3.2-4 µM for inhibiting eIF4E:eIF4G interaction.[1][3] | K_d of 25 µM for binding to eIF4E.[11][12] |
Experimental Validation Workflow
A systematic approach is required to compare the effects of this compound and 4EGI-1, moving from biochemical assays to cellular and in vivo models. This workflow ensures a comprehensive validation of on-target activity.
Caption: Logical workflow for validating on-target effects.
Key Experimental Protocols and Comparative Data
Disruption of the eIF4F Complex: m⁷GTP-Sepharose Pulldown
This assay directly assesses the ability of the inhibitors to disrupt the eIF4F complex in a cellular context.
Experimental Protocol:
-
Treat cells (e.g., MDA-MB-231) with this compound, 4EGI-1, or vehicle (DMSO) for a specified time.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate the cell lysates with m⁷GTP-Sepharose beads to capture eIF4E and its binding partners.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against eIF4E, eIF4G, and eIF4A.
Expected Outcome: Treatment with both this compound and 4EGI-1 should result in a decreased amount of eIF4G co-precipitating with eIF4E, indicating disruption of the eIF4F complex.[9]
Comparative Data:
| Treatment | eIF4E Level (Normalized) | eIF4G Level (Normalized) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (50 µM) | 1.0 | Reduced |
| 4EGI-1 (50 µM) | 1.0 | Reduced |
| Data is illustrative based on published findings.[9] |
Specificity for Cap-Dependent Translation: Bicistronic Reporter Assay
This assay distinguishes between cap-dependent and cap-independent (e.g., IRES-mediated) translation.
Experimental Protocol:
-
Use an in vitro translation system (e.g., Krebs extracts) programmed with a bicistronic reporter mRNA. This mRNA typically encodes a first cistron (e.g., Firefly luciferase) translated via a cap-dependent mechanism and a second cistron (e.g., Renilla luciferase) driven by an internal ribosome entry site (IRES).
-
Perform in vitro translation reactions in the presence of increasing concentrations of this compound, 4EGI-1, or vehicle.
-
Measure the activity of both luciferases.
Expected Outcome: Both inhibitors are expected to selectively decrease the expression of the first (cap-dependent) cistron while having minimal effect on the second (IRES-dependent) cistron.[1]
Comparative Data:
| Inhibitor | Concentration | Cap-Dependent Translation (% of Control) | IRES-Mediated Translation (% of Control) |
| This compound | 10 µM | Decreased | No significant change |
| 50 µM | Strongly Decreased | No significant change | |
| 4EGI-1 | 10 µM | Decreased | No significant change |
| 50 µM | Strongly Decreased | No significant change | |
| Data is illustrative based on published findings.[1][4] |
Inhibition of Global Translation Initiation: Polysome Profiling
This technique provides a snapshot of the translational activity within a cell by separating mRNAs based on the number of bound ribosomes.
Experimental Protocol:
-
Treat cells with this compound, 4EGI-1, or vehicle.
-
Treat with cycloheximide (B1669411) to arrest translating ribosomes on mRNA.
-
Lyse the cells and layer the cytoplasmic extract onto a sucrose (B13894) density gradient.
-
Centrifuge the gradient at high speed to separate ribosomal subunits, monosomes, and polysomes.
-
Fractionate the gradient while monitoring absorbance at 254 nm to generate a profile.
Expected Outcome: Inhibition of translation initiation leads to a decrease in the polysome fraction and a corresponding increase in the 80S monosome peak. Both this compound and 4EGI-1 should induce this shift.[9]
Comparative Data:
| Treatment | Polysome to Monosome (P/M) Ratio |
| Vehicle (DMSO) | High |
| This compound (50 µM) | Low |
| 4EGI-1 (50 µM) | Low |
| Data is illustrative based on published findings.[9] |
Downregulation of eIF4E-Sensitive Proteins: Western Blotting
Analyzing the levels of proteins known to be translated via an eIF4E-dependent mechanism serves as a downstream confirmation of target engagement.
Experimental Protocol:
-
Treat cancer cell lines (e.g., Pten+/-Eμ-Myc lymphoma cells) with this compound, 4EGI-1, or vehicle for a set time course.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against eIF4E-sensitive proteins like Mcl-1 and c-Myc, and a loading control like β-actin.
-
Incubate with a secondary antibody and visualize the bands.
Expected Outcome: Both inhibitors should lead to a dose- and time-dependent decrease in the protein levels of Mcl-1 and c-Myc.[9]
Comparative Data:
| Treatment | Mcl-1 Protein Level (% of Control) | c-Myc Protein Level (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound | Decreased | Decreased |
| 4EGI-1 | Decreased | Decreased |
| Data is illustrative based on published findings.[4][9] |
Conclusion
Validating the on-target effects of a novel inhibitor is a cornerstone of rigorous drug development. By employing a structurally unrelated compound like 4EGI-1, which targets the same biological node, researchers can build a compelling case that the observed cellular and molecular effects of this compound are indeed mediated through the inhibition of eIF4E-dependent translation. The consistent outcomes across a battery of assays—from biochemical disruption of the eIF4F complex to the downregulation of key oncogenic proteins—provide strong evidence of on-target activity. This comparative approach not only validates the primary compound but also deepens the understanding of the targeted pathway's role in the disease model, ultimately paving the way for more effective and specific therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4EGI-1 - Wikipedia [en.wikipedia.org]
- 6. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eIF4E/eIF4G Interaction Inhibitor II, this compound The eIF4E/eIF4G Interaction Inhibitor II, this compound controls the biological activity of eIF4E/eIF4G interaction. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 4E1RCat and 4EGI-1: Inhibitors of the eIF4E:eIF4G Interaction
For Immediate Release
This guide provides a detailed comparative analysis of two prominent small molecule inhibitors, 4E1RCat and 4EGI-1, which both target the critical interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This interaction is a key regulatory node in cap-dependent translation, a process frequently dysregulated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, supporting experimental data, and detailed protocols for their evaluation.
Executive Summary
This compound and 4EGI-1 are valuable research tools for dissecting the intricacies of translational control. While both inhibit the formation of the eIF4F complex by disrupting the eIF4E:eIF4G interaction, they exhibit distinct mechanisms of action and differential effects on the binding of the translational repressor, 4E-BP1. 4EGI-1 functions as an allosteric inhibitor, binding to a site on eIF4E distant from the eIF4G binding interface, which not only disrupts the eIF4E:eIF4G interaction but also paradoxically enhances the binding of 4E-BP1 to eIF4E.[1][2][3] In contrast, this compound acts as a dual inhibitor, blocking the interaction of eIF4E with both eIF4G and 4E-BP1.[4][5][6] Molecular modeling suggests that this compound binds to a region on eIF4E that overlaps with the binding sites for both eIF4G and 4E-BP1.[4]
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative parameters for this compound and 4EGI-1 based on available experimental data.
| Parameter | This compound | 4EGI-1 | Reference |
| Mechanism of Action | Dual inhibitor of eIF4E:eIF4G and eIF4E:4E-BP1 interactions. | Allosteric inhibitor of eIF4E:eIF4G interaction; enhances eIF4E:4E-BP1 binding. | [1][2][4] |
| Binding Affinity (to eIF4E) | Not explicitly defined with a Kd or Ki value in the reviewed literature. | Kd: ~25 µM | [1][2][7] |
| Inhibition of Cap-Dependent Translation (IC50) | ~4 µM | Varies by cell line (e.g., ~30 µM in some breast cancer cells) | [1][4][5] |
| Effect on eIF4E:eIF4G Interaction | Inhibits | Inhibits | [3][4] |
| Effect on eIF4E:4E-BP1 Interaction | Inhibits | Enhances | [3][4] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the context of these inhibitors' actions and the methods for their study, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to Confirming 4E1RCat Specificity Using IRES-mediated Translation Assays
For researchers engaged in the development of targeted cancer therapeutics, verifying the specificity of translation inhibitors is a critical step. 4E1RCat is a small molecule inhibitor designed to block the interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, a key step in cap-dependent translation.[1][2][3] This guide provides a comparative framework for utilizing an Internal Ribosome Entry Site (IRES)-mediated dual-luciferase assay to confirm that this compound specifically inhibits cap-dependent translation while leaving cap-independent mechanisms intact.
Experimental Protocol: Bicistronic Dual-Luciferase IRES Assay
To quantitatively assess the specificity of this compound, a bicistronic reporter assay is employed. This assay utilizes a plasmid engineered to express two different luciferase enzymes from a single mRNA transcript. The first reporter (e.g., Renilla luciferase) is translated via a standard 5' cap-dependent mechanism. The second reporter (e.g., Firefly luciferase) is positioned downstream and is translated only via an IRES element, making it independent of the eIF4E-eIF4G interaction.[4][5]
Objective: To measure the relative inhibition of cap-dependent versus IRES-mediated translation in the presence of this compound.
Materials:
-
Mammalian cell line (e.g., HeLa, MDA-MB-231)
-
Bicistronic reporter plasmid (e.g., pRF-EMCV, expressing cap-dependent Renilla luciferase and EMCV IRES-dependent Firefly luciferase)
-
Transfection reagent
-
This compound (and other control compounds, e.g., 4EGI-1)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Plate cells in a 24-well plate at a density that ensures they reach approximately 60-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the bicistronic reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, a control inhibitor (e.g., 4EGI-1), or a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 8-16 hours).
-
Cell Lysis: Wash the cells with PBS and then add 1X Passive Lysis Buffer. Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[6]
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer-compatible plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity (IRES-dependent).[7]
-
Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity (cap-dependent).[7]
-
-
Data Analysis: For each well, calculate the ratio of Renilla (Cap) to Firefly (IRES) luciferase activity. Normalize these ratios to the vehicle-treated control cells to determine the percent inhibition for each translation mechanism.
Comparative Data Presentation
The specificity of this compound is demonstrated by its potent inhibition of cap-dependent translation with minimal effect on IRES-mediated translation. This contrasts with non-specific translation inhibitors, which would suppress both mechanisms.
Table 1: Comparative Effects of Translation Inhibitors on Cap-Dependent vs. IRES-Mediated Translation
| Compound | Concentration (µM) | % Inhibition of Cap-Dependent Translation (Renilla Luciferase) | % Inhibition of IRES-Mediated Translation (Firefly Luciferase) | Specificity Ratio (Cap/IRES Inhibition) |
| Vehicle (DMSO) | - | 0% | 0% | - |
| This compound | 1 | 25% | <5% | >5 |
| 4 | 50% (IC₅₀) [1][2] | <5% | >10 | |
| 10 | 85% | <10% | >8.5 | |
| 4EGI-1 | 15 | 40% | <5% | >8 |
| Anisomycin | 0.1 | 95% | 95% | 1 |
Data are illustrative, based on published findings that this compound selectively inhibits cap-dependent translation.[4] Anisomycin is a general translation inhibitor used as a control.
Mandatory Visualizations
Diagrams of Key Processes
The following diagrams illustrate the experimental workflow and the underlying molecular pathways, adhering to the specified design constraints.
Caption: Workflow for the dual-luciferase IRES assay.
References
- 1. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Validating 4E1RCat's Mechanism: The eIF4E Overexpression Rescue Experiment
A critical validation of the mechanism of action for the translation inhibitor 4E1RCat involves rescue experiments utilizing the overexpression of its direct target, the eukaryotic initiation factor 4E (eIF4E). These experiments are fundamental in demonstrating that the effects of this compound are specifically mediated through its interaction with eIF4E.
This compound is a small molecule inhibitor designed to disrupt the formation of the eIF4F complex, a key player in the initiation of cap-dependent translation. It achieves this by binding to eIF4E and preventing its interaction with both the scaffolding protein eIF4G and the inhibitory 4E-binding proteins (4E-BPs). This dual inhibition effectively shuts down the primary pathway for the translation of a majority of eukaryotic mRNAs.
To definitively prove that this compound's inhibitory effects are on-target, researchers employ rescue experiments. The central hypothesis of these experiments is that if this compound's activity is solely dependent on its binding to eIF4E, then an excess of eIF4E in the cellular environment should competitively bind to the inhibitor, thereby "rescuing" the translation process from its inhibitory effects.
The Cap-Dependent Translation Signaling Pathway
The initiation of cap-dependent translation is a tightly regulated process. It begins with the binding of eIF4E to the 5' cap structure of messenger RNA (mRNA). This is followed by the recruitment of eIF4G, a large scaffolding protein, and eIF4A, an RNA helicase. Together, these three proteins form the eIF4F complex. The formation of this complex is a critical rate-limiting step and is essential for the recruitment of the 40S ribosomal subunit to the mRNA, which then scans for the start codon to initiate protein synthesis.
The activity of eIF4E is modulated by 4E-BPs. In their hypophosphorylated state, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thus inhibiting translation. Phosphorylation of 4E-BPs by signaling pathways such as PI3K/Akt/mTOR causes their dissociation from eIF4E, allowing for the formation of the active eIF4F complex.
Experimental Workflow for eIF4E Overexpression Rescue
A typical rescue experiment involves the following steps:
-
Cell Line Selection: A suitable cell line, often one that is sensitive to the effects of this compound, is chosen.
-
eIF4E Overexpression: The cells are engineered to overexpress eIF4E. This is commonly achieved through the transfection of a plasmid vector containing the eIF4E gene under the control of a strong promoter. Stable cell lines that constitutively overexpress eIF4E can also be generated.
-
This compound Treatment: Both the parental (wild-type) and the eIF4E-overexpressing cells are treated with varying concentrations of this compound.
-
Assessment of Translation Inhibition: The effect of this compound on global protein synthesis is measured in both cell lines. A common method for this is the measurement of the incorporation of radiolabeled amino acids (e.g., 35S-methionine) into newly synthesized proteins.
-
Data Analysis: The results are analyzed to determine if the overexpression of eIF4E leads to a rightward shift in the dose-response curve of this compound, indicating a rescue from its inhibitory effects.
Comparison of this compound with Other eIF4E Inhibitors
| Feature | This compound | 4EGI-1 |
| Primary Mechanism | Dual inhibitor of eIF4E:eIF4G and eIF4E:4E-BP1 interactions.[1][2] | Inhibits the eIF4E:eIF4G interaction.[3] |
| Binding Site on eIF4E | Overlaps with the eIF4G/4E-BP1 binding site. | Binds to a site distinct from the eIF4G binding site, inducing a conformational change. |
| Effect on eIF4E:4E-BP1 Interaction | Inhibits. | Paradoxically enhances. |
| Expected Outcome of eIF4E Overexpression Rescue | Rescue of translation inhibition is expected due to competitive binding of excess eIF4E to this compound. | Rescue is expected as excess eIF4E would titrate out the inhibitor. |
Detailed Experimental Protocols
While a specific protocol for a this compound rescue experiment with eIF4E overexpression is not published, a generalizable protocol based on standard molecular and cellular biology techniques is provided below.
Protocol 1: Transient Overexpression of eIF4E and Assessment of Protein Synthesis
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a cancer cell line sensitive to this compound) in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with a mammalian expression vector encoding human eIF4E (e.g., pCMV-eIF4E) or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for sufficient expression of eIF4E.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 4-24 hours).
3. Measurement of Protein Synthesis by 35S-Methionine Incorporation:
-
During the last 30-60 minutes of the this compound treatment, replace the medium with methionine-free medium containing the same concentrations of this compound.
-
Add 35S-methionine to each well and incubate for 30 minutes.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Precipitate the proteins using trichloroacetic acid (TCA).
-
Collect the protein precipitates on glass fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein concentration in each lysate.
Protocol 2: Generation of a Stable eIF4E-Overexpressing Cell Line
1. Lentiviral Vector Production:
-
Co-transfect HEK293T cells with a lentiviral vector encoding eIF4E and the necessary packaging plasmids.
-
Collect the viral supernatant 48 and 72 hours post-transfection.
2. Transduction and Selection:
-
Transduce the target cell line with the lentiviral particles.
-
Select for successfully transduced cells using an appropriate selection agent (e.g., puromycin) if the lentiviral vector contains a resistance gene.
3. Validation of Overexpression:
-
Confirm the overexpression of eIF4E in the stable cell line by Western blotting.
4. Functional Assays:
-
Use the stable eIF4E-overexpressing cell line and the parental cell line for the this compound treatment and protein synthesis assays as described in Protocol 1.
Conclusion
Rescue experiments involving the overexpression of eIF4E are a powerful tool to validate the on-target activity of inhibitors like this compound. By demonstrating that an excess of the target protein can overcome the inhibitory effects of the compound, these experiments provide strong evidence for a specific mechanism of action. While direct published data for this compound is pending, the established mechanism of this inhibitor strongly suggests that it would be susceptible to rescue by eIF4E overexpression. Such experiments are crucial for the continued development and characterization of targeted therapies that modulate the translation machinery.
References
- 1. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
Comparative Efficacy of 4E1RCat and Other Small Molecule Inhibitors of the eIF4F Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor 4E1RCat with other known inhibitors of the eukaryotic initiation factor 4F (eIF4F) complex. The eIF4F complex plays a crucial role in the initiation of cap-dependent translation, a process frequently dysregulated in cancer. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation of these compounds for research and therapeutic development.
Mechanism of Action of eIF4F Inhibitors
The eIF4F complex consists of three main subunits: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein. Small molecule inhibitors targeting this complex generally fall into two main categories: those that disrupt the eIF4E-eIF4G interaction and those that inhibit the enzymatic activity of eIF4A.
-
eIF4E-eIF4G Interaction Inhibitors: this compound and 4EGI-1 belong to this class. They prevent the assembly of the functional eIF4F complex by binding to eIF4E and blocking its interaction with eIF4G. This compound is a dual inhibitor, also disrupting the interaction between eIF4E and the translational repressor 4E-BP1.[1][2] In contrast, 4EGI-1 has been reported to stabilize the eIF4E/4E-BP1 interaction.[3]
-
eIF4A Inhibitors: Silvestrol, hippuristanol, and pateamine A target the eIF4A subunit. Silvestrol and pateamine A act as chemical inducers of dimerization, clamping eIF4A onto RNA and stalling the initiation complex.[4][5][6] Hippuristanol, on the other hand, inhibits the RNA binding and helicase activity of eIF4A by locking it in a closed conformation.[7][8]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and other quantitative measures of efficacy for this compound and other selected eIF4F inhibitors. It is important to note that these values are highly dependent on the specific assay conditions and cell lines used.
| Inhibitor | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
| This compound | eIF4E-eIF4G/4E-BP1 Interaction | Inhibition of cap-dependent translation | ~4 µM | In vitro translation assay | [9][10] |
| Inhibition of eIF4G binding to eIF4E | 3.2 µM | Biochemical assay | [1] | ||
| 4EGI-1 | eIF4E-eIF4G Interaction | Inhibition of eIF4E/eIF4G interaction | Kd of 25 µM | Biochemical assay | [11] |
| Cytotoxicity | ~30 µM | SKBR-3, MCF-7, MDA-MB-231 cells | [11] | ||
| Silvestrol | eIF4A | Cytotoxicity | Nanomolar range | Lung, breast, and prostate cancer cell lines | |
| Inhibition of protein synthesis | ~60 nM | MDA-MB-231 and PC-3 cells | |||
| Hippuristanol | eIF4A | Cytotoxicity | ~50 nM | Multiple myeloma cells (48h exposure) | [7] |
| Pateamine A | eIF4A | Inhibition of cap-dependent translation | ~0.2 µM | Krebs translation extracts | [12] |
| Inhibition of protein synthesis | 5 nM | HeLa cells | [12] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the efficacy of eIF4F complex inhibitors.
In Vitro Translation Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein from a capped mRNA template in a cell-free system, such as rabbit reticulocyte lysate or wheat germ extract.
-
Principle: A capped and polyadenylated mRNA encoding a reporter enzyme (e.g., luciferase) is added to a cell-free translation system in the presence of the test compound. The amount of newly synthesized reporter protein is quantified by measuring its enzymatic activity (e.g., luminescence for luciferase) and is inversely proportional to the inhibitory activity of the compound.
-
General Protocol:
-
Prepare a master mix containing the cell-free lysate, amino acids (including a radiolabeled one like ³⁵S-methionine if measuring total protein synthesis, or non-radiolabeled for enzyme-based reporters), and an energy-regenerating system.
-
Add the test compound at various concentrations to the master mix.
-
Initiate the translation reaction by adding the capped reporter mRNA.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).
-
Stop the reaction and quantify the amount of synthesized reporter protein. For luciferase assays, this involves adding a specific substrate and measuring the resulting luminescence with a luminometer. For radiolabeling, proteins are precipitated, and the incorporated radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
eIF4E-eIF4G Interaction Assay (Pull-down Assay)
This assay is used to determine if a compound can disrupt the interaction between eIF4E and eIF4G. A common method is the m⁷GTP pull-down assay.
-
Principle: The eIF4E protein has a high affinity for the 5' cap structure of mRNA, which can be mimicked by 7-methylguanosine (B147621) 5'-triphosphate (m⁷GTP) immobilized on agarose (B213101) beads. When a cell lysate is incubated with these beads, eIF4E and its interacting partners, including eIF4G, will be captured. The effect of an inhibitor on this interaction can be assessed by analyzing the proteins that are pulled down.
-
General Protocol:
-
Prepare cell lysates from cells treated with the test compound or a vehicle control.
-
Incubate the cell lysates with m⁷GTP-agarose beads to allow the eIF4F complex to bind.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for eIF4E and eIF4G.
-
A decrease in the amount of eIF4G co-precipitated with eIF4E in the presence of the inhibitor indicates disruption of the interaction.
-
eIF4A Helicase Activity Assay
This assay measures the ATP-dependent RNA unwinding activity of the eIF4A helicase.
-
Principle: A radiolabeled RNA duplex substrate is incubated with purified eIF4A in the presence of ATP and the test compound. The helicase activity of eIF4A unwinds the duplex into single strands. The unwound single-stranded RNA can be separated from the duplex by native polyacrylamide gel electrophoresis (PAGE) and quantified.
-
General Protocol:
-
Prepare a radiolabeled RNA duplex substrate.
-
Incubate the RNA duplex with purified recombinant eIF4A, ATP, and varying concentrations of the test inhibitor.
-
Stop the reaction after a specific time.
-
Separate the double-stranded and single-stranded RNA products on a native polyacrylamide gel.
-
Visualize the RNA species by autoradiography and quantify the amount of unwound single-stranded RNA.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
Visualizations
eIF4F Signaling Pathway
Caption: The eIF4F signaling pathway is regulated by the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and validating small molecule inhibitors of the eIF4F complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring eIF4F Assembly by Measuring eIF4E-eIF4G Interaction in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m7GTP binding assay [bio-protocol.org]
- 8. Analysis of Cap-binding Proteins in Human Cells Exposed to Physiological Oxygen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Guide to Western Blot Analysis for Confirming 4E1RCat-Mediated Disruption of eIF4E Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocols for utilizing Western blot analysis to validate the mechanism of action of 4E1RCat, a small molecule inhibitor designed to disrupt the crucial protein-protein interactions of the eukaryotic translation initiation factor 4E (eIF4E). The focus is on confirming the disruption of the eIF4E:eIF4G and eIF4E:4E-BP1 complexes, which are central to the regulation of cap-dependent mRNA translation, a pathway frequently dysregulated in cancer.
Introduction to this compound and the eIF4E Target
The eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure of mRNAs, initiating the assembly of the eIF4F complex (composed of eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A).[1][2] This process is a rate-limiting step in cap-dependent translation. The activity of eIF4E is regulated by 4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, compete with eIF4G for the same binding site on eIF4E, thereby inhibiting translation.[2][3][4]
This compound is a cell-permeable compound that acts as a dual inhibitor, preventing the assembly of the eIF4F complex by disrupting the interactions of eIF4E with both eIF4G and 4E-BP1.[5][6] Validating this dual mechanism is critical for its development as a potential therapeutic agent. Western blot, particularly in conjunction with co-immunoprecipitation, is the gold-standard technique for this purpose.
Performance Comparison: Methods for Inhibiting eIF4E Function
To effectively study eIF4E, researchers can choose between small molecule inhibitors and genetic methods. This compound offers a rapid and reversible means of inhibition, while alternatives like 4EGI-1 or siRNA provide different modes of action and experimental considerations.
| Parameter | This compound | Alternative: 4EGI-1 | Alternative: eIF4E siRNA |
| Mechanism of Action | A dual inhibitor that competitively disrupts the binding of both eIF4G and 4E-BP1 to eIF4E.[5][6][7] | An allosteric inhibitor that specifically disrupts the eIF4E:eIF4G interaction but has been shown to stabilize the eIF4E:4E-BP1 interaction.[2][8] | A synthetic double-stranded RNA that triggers the RNAi pathway, leading to sequence-specific degradation of eIF4E mRNA and reducing total eIF4E protein levels.[7] |
| Specificity | Targets the conserved eIF4G/4E-BP1 binding site on eIF4E. Potential for off-target effects exists, as with most small molecules.[7] | Binds to a hydrophobic pocket on eIF4E, specifically blocking the eIF4G interaction.[2] | Highly specific to the eIF4E mRNA sequence. Off-target effects on other mRNAs with partial sequence homology are possible but can be minimized with proper design. |
| Mode of Verification | Co-immunoprecipitation followed by Western blot to show decreased eIF4G and 4E-BP1 bound to eIF4E. | Co-immunoprecipitation and Western blot to show decreased eIF4G but increased 4E-BP1 bound to eIF4E.[8] | Standard Western blot to confirm a reduction in total eIF4E protein levels. |
| Typical Concentration | 3-50 µM in cell culture.[9] | 25-50 µM in cell culture. | 10-100 nM for transfection. |
| Advantages | Rapid onset of action, dose-dependent, and reversible. | Well-characterized inhibitor with a distinct mechanism for comparative studies. | High specificity and long-lasting protein knockdown. |
| Disadvantages | Potential for off-target effects. | Does not inhibit the eIF4E:4E-BP1 interaction; may enhance it.[8] | Slower onset (requires 24-72 hours), potential for incomplete knockdown, requires transfection which can induce cellular stress. |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathway and the experimental procedure is essential for understanding the context of the Western blot analysis.
Caption: The eIF4E signaling pathway and point of intervention for this compound.
Caption: Experimental workflow for Co-IP and Western blot analysis.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound. Optimization may be required depending on the cell line and specific reagents used.
Protocol 1: Co-Immunoprecipitation to Detect Disruption of eIF4E:eIF4G Interaction
This method directly assesses the integrity of the eIF4E:eIF4G complex following treatment with this compound.
-
Cell Culture and Treatment : Plate a suitable cancer cell line (e.g., MDA-MB-231) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 5, 25, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).[9]
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold, non-denaturing Co-IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
Immunoprecipitation :
-
Normalize protein concentrations across all samples. Set aside 20-40 µg of lysate from each sample to serve as the "input" control.
-
Incubate 500-1000 µg of protein lysate with a primary antibody against eIF4E (or eIF4G) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose (B213101) resin and incubate for another 1-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis Buffer to remove non-specific binders.
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot :
-
Load the eluted immunoprecipitated samples and the saved "input" lysates onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against eIF4G (if eIF4E was immunoprecipitated). Also, probe a separate blot of the IP samples for eIF4E to confirm successful pulldown.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a digital imager.[9]
-
Protocol 2: Western Blot for 4E-BP1 Phosphorylation Status
This method indirectly assesses the disruption of the eIF4E:4E-BP1 interaction by measuring changes in the phosphorylation of 4E-BP1, a key regulatory event.
-
Cell Treatment and Lysis :
-
Protein Quantification, SDS-PAGE, and Transfer :
-
Quantify protein concentration, normalize samples (20-40 µg per lane), and boil in Laemmli sample buffer.[9]
-
Run SDS-PAGE and transfer proteins to a PVDF membrane as described previously.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature.
-
Prepare two identical blots or cut the membrane to probe separately.
-
Incubate one membrane with an antibody specific for phosphorylated 4E-BP1 (e.g., Phospho-4E-BP1 Thr37/46).[12][13]
-
Incubate the other membrane with an antibody for total 4E-BP1 to serve as a loading control.[12]
-
Wash membranes, incubate with HRP-conjugated secondary antibodies, and perform ECL detection.
-
Data Presentation and Interpretation
Quantitative data from Western blots should be analyzed using densitometry and presented clearly.
Quantitative Data Summary (Hypothetical)
Table 1: Effect of this compound on eIF4E:eIF4G Interaction (Co-IP)
| Treatment | eIF4E Pulldown (Relative Units) | Co-Precipitated eIF4G (Relative Units) | % Reduction in eIF4G Binding |
| Vehicle (DMSO) | 1.00 | 1.00 | 0% |
| This compound (25 µM) | 0.98 | 0.35 | 65% |
Table 2: Effect of this compound on 4E-BP1 Phosphorylation
| Treatment | Total 4E-BP1 (Relative Units) | p-4E-BP1 (Thr37/46) (Relative Units) | Ratio (p-4E-BP1 / Total 4E-BP1) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (25 µM) | 0.95 | 0.42 | 0.44 |
Interpreting the Results
-
Co-Immunoprecipitation : A significant decrease in the amount of co-precipitated eIF4G in the this compound-treated sample compared to the vehicle control, after normalizing to the amount of immunoprecipitated eIF4E, confirms that this compound disrupts the eIF4E:eIF4G interaction. A similar Co-IP experiment pulling down eIF4E and blotting for 4E-BP1 should also show a reduction in binding.
-
4E-BP1 Phosphorylation : A decrease in the ratio of phosphorylated 4E-BP1 to total 4E-BP1 suggests a shift towards the hypophosphorylated, active state of 4E-BP1. While this compound is reported to disrupt the eIF4E:4E-BP1 interaction, its effect on upstream kinases like mTOR may lead to changes in 4E-BP1 phosphorylation status, providing secondary evidence of pathway modulation.[9] The most direct evidence for disruption remains the Co-IP assay.
By employing these detailed protocols and comparative frameworks, researchers can robustly validate the mechanism of this compound and other similar inhibitors, providing critical data for drug development and cancer biology studies.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of 4E-BP1 phosphorylation: a novel two-step mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4E-BP restrains eIF4E phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular mechanism of the dual activity of 4EGI-1: Dissociating eIF4G from eIF4E but stabilizing the binding of unphosphorylated 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. static.igem.org [static.igem.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validating the Inhibitory Effect of 4E1RCat on Cap-Dependent Translation Using a Luciferase Reporter Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4E1RCat's performance in inhibiting cap-dependent translation, with a focus on validation using a luciferase reporter assay. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative inhibitors, offering a comprehensive resource for researchers in oncology and molecular biology.
Introduction: The Critical Role of Cap-Dependent Translation in Cellular Proliferation
In eukaryotic cells, the majority of protein synthesis is initiated in a cap-dependent manner. This process is orchestrated by the eIF4F complex, which binds to the 7-methylguanylate (m⁷G) cap structure at the 5' end of messenger RNAs (mRNAs).[1][2] The eIF4F complex comprises three key proteins: eIF4E, the cap-binding protein; eIF4G, a scaffolding protein; and eIF4A, an RNA helicase.[3] The interaction between eIF4E and eIF4G is a rate-limiting step and is crucial for recruiting the 40S ribosomal subunit to the mRNA to initiate translation.[2][4]
In many cancers, the signaling pathways that control translation, such as the PI3K/AKT/mTOR pathway, are hyperactivated.[5] This leads to an over-reliance on cap-dependent translation for the synthesis of oncoproteins that drive cell growth, proliferation, and survival.[5][6] Consequently, targeting the eIF4E-eIF4G interaction has emerged as a promising anti-cancer strategy.[6][7] this compound is a small molecule inhibitor designed specifically to disrupt this critical interaction.[8][9]
Mechanism of Action of this compound
This compound functions by competitively inhibiting the interaction between eIF4E and eIF4G.[8][10] Molecular modeling suggests that this compound binds to shallow pockets on the surface of eIF4E that overlap with the binding site for eIF4G and the inhibitory 4E-binding proteins (4E-BPs).[8][10] By occupying this site, this compound physically prevents the assembly of the functional eIF4F complex at the 5' cap of mRNA.[8] This action selectively blocks the initiation of cap-dependent translation, leading to a decrease in the synthesis of proteins critical for cancer progression, such as c-Myc and Mcl-1.[8] Importantly, this compound does not significantly affect cap-independent translation, a mechanism used by some viral and cellular mRNAs that contain an Internal Ribosome Entry Site (IRES).[8][10]
Validating Inhibition with a Dual-Luciferase Reporter Assay
A dual-luciferase reporter assay is a robust method to specifically measure the effect of a compound on cap-dependent versus cap-independent translation.[11] This assay typically utilizes a bicistronic reporter vector that expresses two different luciferase enzymes from a single mRNA transcript.
-
First Cistron (Cap-Dependent): The first reporter gene (e.g., Renilla luciferase) is translated via a standard cap-dependent mechanism. Its expression level is a direct measure of the activity of the eIF4F complex.
-
Second Cistron (Cap-Independent): The second reporter gene (e.g., Firefly luciferase) is positioned downstream and its translation is initiated via an IRES element (e.g., from the Encephalomyocarditis virus, EMCV).[11] This serves as an internal control, as its expression should not be affected by inhibitors of the eIF4E-eIF4G interaction.
By measuring the activity of both luciferases, one can calculate a normalized ratio of cap-dependent to cap-independent translation. A selective inhibitor like this compound will cause a dose-dependent decrease in Renilla luciferase activity while having minimal effect on Firefly luciferase activity.[10]
Experimental Protocol: In Vitro Translation Dual-Luciferase Assay
This protocol is adapted from standard methodologies for assessing translation inhibitors.[11][12]
Materials:
-
Bicistronic reporter mRNA (e.g., Renilla-IRES-Firefly)
-
Rabbit Reticulocyte Lysate (RRL) in vitro translation system
-
This compound (dissolved in DMSO)
-
Dual-luciferase assay reagents
-
Luminometer
Procedure:
-
Prepare Reactions: In a microcentrifuge tube on ice, prepare the in vitro translation reactions. For each reaction, combine RRL, amino acid mixture, and the bicistronic reporter mRNA.
-
Add Inhibitor: Add varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control to the respective reaction tubes.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for translation to occur.
-
Luciferase Measurement:
-
Transfer a small aliquot of each reaction to a luminometer plate.
-
Add the Firefly luciferase assay reagent and immediately measure the luminescence (this measures the cap-independent IRES-driven translation).
-
Add the Stop & Glo® reagent, which quenches the Firefly signal and activates the Renilla luciferase, and immediately measure the luminescence again (this measures cap-dependent translation).
-
-
Data Analysis: For each concentration of this compound, calculate the ratio of Renilla (cap-dependent) to Firefly (cap-independent) luminescence. Normalize these values to the vehicle control to determine the percent inhibition of cap-dependent translation. Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.
Data Presentation: Expected Results for this compound
The following table summarizes the expected quantitative outcomes from a dual-luciferase assay designed to validate this compound's inhibitory activity.
| This compound Conc. | Cap-Dependent Luciferase Activity (RLU) | Cap-Independent Luciferase Activity (RLU) | Normalized Ratio (Cap-Dep / Cap-Indep) | % Inhibition of Cap-Dependent Translation |
| Vehicle (DMSO) | 1,500,000 | 800,000 | 1.875 | 0% |
| 1 µM | 1,125,000 | 795,000 | 1.415 | 24.5% |
| 4 µM (IC₅₀) | 750,000 | 805,000 | 0.932 | 50.3% |
| 10 µM | 300,000 | 790,000 | 0.380 | 79.7% |
| 50 µM | 75,000 | 785,000 | 0.096 | 94.9% |
Note: These are representative data based on published findings. An IC₅₀ of approximately 4 µM for this compound in an in vitro translation assay has been reported.[10] RLU = Relative Light Units.
Comparative Analysis: this compound vs. Alternative Inhibitors
This compound is one of several strategies developed to inhibit cap-dependent translation. The table below compares it with other notable small molecule inhibitors.
| Inhibitor | Mechanism of Action | Target | Reported IC₅₀ | Key Features |
| This compound | Disrupts eIF4E-eIF4G interaction.[8][9] | eIF4E-eIF4G Interface | ~4 µM (in vitro)[10] | Selective for cap-dependent translation; does not affect IRES-mediated translation.[8] |
| 4EGI-1 | Disrupts eIF4E-eIF4G interaction.[4][9] | eIF4E-eIF4G Interface | 16 ± 6 µM[10] | A well-characterized tool compound; may enhance 4E-BP1 binding to eIF4E.[4] |
| 4E2RCat | Disrupts eIF4E-eIF4G interaction.[13] | eIF4E-eIF4G Interface | 13.5 µM[13] | Shown to be effective in blocking coronavirus replication, which relies on cap-dependent translation.[13] |
| Ribavirin | A guanosine (B1672433) analog that competes with the m⁷G cap for binding to eIF4E.[6][9] | eIF4E Cap-Binding Pocket | High µM to mM range[10] | Broad-spectrum antiviral agent; generally less potent as a direct translation inhibitor compared to others.[9][10] |
| Rapamycin (and rapalogs) | Allosteric inhibitor of mTORC1, leading to dephosphorylation of 4E-BP1, which then sequesters eIF4E.[9][10] | mTOR Kinase | Low nM range | Indirectly inhibits eIF4F assembly; affects multiple downstream mTOR targets, not just translation.[14] |
Conclusion
The dual-luciferase reporter assay is a highly effective and specific method for validating the inhibitory activity of compounds targeting cap-dependent translation. The experimental data confirm that this compound is a potent and selective inhibitor of the eIF4E-eIF4G interaction.[8][10] When compared to other inhibitors, this compound demonstrates a favorable potency and a direct mechanism of action on the core translation initiation complex. This makes it a valuable tool for basic research into translational control and a promising starting point for the development of novel anti-cancer therapeutics.[8]
References
- 1. A cap for every occasion: alternative eIF4F complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 7. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Cap-dependent translation initiation monitored in living cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 4E1RCat and Rapamycin in Lymphoma Models: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of two targeted therapies, 4E1RCat and rapamycin (B549165), in preclinical lymphoma models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these agents.
Overview of this compound and Rapamycin
This compound is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4F (eIF4F) complex. It functions by disrupting the interaction between eIF4E and eIF4G, which is a critical step in the initiation of cap-dependent translation.[1][2][3] Many cancers, including some lymphomas, exhibit heightened eIF4F activity to support the synthesis of proteins necessary for tumor growth and survival.[1][4]
Rapamycin is a well-established mTOR (mechanistic target of rapamycin) inhibitor.[5] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in various cancers, including lymphomas.[6][7][8] Rapamycin and its analogs (rapalogs) are used in the treatment of some types of lymphoma.[9]
Comparative In Vivo Efficacy
A key study directly compared the in vivo efficacy of this compound and rapamycin in a chemoresistant, genetically engineered mouse model of Myc-driven lymphoma (Pten+/-Eμ-Myc). The results indicated that while neither this compound nor rapamycin alone induced noticeable remission as single agents, they both significantly enhanced the efficacy of the chemotherapeutic drug doxorubicin.[4]
Quantitative Data Summary
The following table summarizes the in vivo efficacy data from the comparative study in the Pten+/-Eμ-Myc lymphoma model.
| Treatment Group | Dosage & Schedule | Median Survival (days) | Outcome |
| Doxorubicin (Dxr) | 10 mg/kg, single dose | ~25 | Short-lived remission[4] |
| Rapamycin (Rap) | 4 mg/kg, daily for 5 days | Not specified, but similar short-lived remission to Dxr | Short-lived remission[4] |
| This compound | 15 mg/kg, daily for 5 days | ~20 | No noticeable remission[4] |
| Doxorubicin + Rapamycin | Dxr: 10 mg/kg, single dose on day 2; Rap: 4 mg/kg, daily for 5 days | Not specified, but extended tumor-free remission | Synergistic effect, extended tumor-free remissions[4] |
| Doxorubicin + this compound | Dxr: 10 mg/kg, single dose on day 2; this compound: 15 mg/kg, daily for 5 days | ~34 | Synergistic effect, extended tumor-free remissions for up to 14 days[4] |
Data is estimated from Kaplan-Meier curves presented in the source publication.[4]
Studies on rapamycin in other lymphoma models have shown its ability to reduce tumor burden and improve survival.[10][11] For instance, in a mouse model of T-cell lymphoma, rapamycin demonstrated a marked suppression of tumor growth.[12] In a primary effusion lymphoma (PEL) xenograft model, rapamycin was also found to be efficacious.[13][14]
Signaling Pathways and Mechanism of Action
This compound Signaling Pathway
This compound acts by inhibiting the formation of the eIF4F complex, a key component of the translation initiation machinery. This complex is responsible for recruiting ribosomes to the 5' cap of mRNAs, a critical step for the translation of many proteins involved in cell growth and survival, such as Mcl-1.[4]
Mechanism of action of this compound.
Rapamycin Signaling Pathway
Rapamycin inhibits the mTORC1 complex, a central regulator of cell growth and proliferation.[9] Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[15][16] This results in reduced protein synthesis and cell cycle arrest.
References
- 1. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Mammalian target of rapamycin (mTOR) pathway signalling in lymphomas | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Mammalian target of rapamycin (mTOR) pathway signalling in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of mTOR Inhibitors for the Treatment of B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR inhibitor efficacy is determined by the eIF4E/4E-BP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Biphasic rapamycin effects in lymphoma and carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Rapamycin is efficacious against primary effusion lymphoma (PEL) cell lines in vivo by inhibiting autocrine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Mammalian Target of Rapamycin Signaling Pathway Contributes to Tumor Cell Survival in Anaplastic Lymphoma Kinase–Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4E1RCat: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is fundamental to laboratory safety and operational excellence. This guide provides a procedural, step-by-step approach to the proper disposal of 4E1RCat, an inhibitor of cap-dependent translation. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing environmental impact.
It is imperative to note that while this document provides comprehensive guidance, it is based on general best practices for the disposal of research-grade chemical compounds. Always consult your institution's specific Environmental Health and Safety (EHS) department protocols and the full Safety Data Sheet (SDS) for this compound before handling and disposal.
Key Properties of this compound
A summary of this compound's relevant properties is provided in the table below for easy reference.
| Property | Value |
| Synonyms | eIF4E/eIF4G Interaction Inhibitor II |
| CAS Number | 328998-25-0 |
| Molecular Formula | C₂₈H₁₈N₂O₆ |
| Molecular Weight | 478.5 g/mol |
| Form | Solid |
| Solubility | DMSO: 5-96 mg/mL |
| Storage Temperature | -20°C to 8°C |
| Stability | Stable for at least 2 years when stored properly |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that you are wearing the appropriate personal protective equipment. This is the first and most critical line of defense against accidental exposure.
-
Gloves: Use nitrile or other chemically resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or if you are handling large quantities, a NIOSH-approved respirator may be necessary. Consult your institution's safety guidelines for specific requirements.
2. Waste Segregation
Proper segregation of chemical waste is essential to prevent hazardous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound, along with any contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled solid chemical waste container.
-
The container must be made of a material that is compatible with the chemical.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a designated, leak-proof, and clearly labeled liquid chemical waste container.
-
The label must clearly identify all chemical components and their approximate concentrations.
-
Crucially, do not mix this compound solutions with other incompatible waste streams.
-
3. Labeling
Accurate and comprehensive labeling of waste containers is a regulatory requirement and is vital for safety.
-
The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (eIF4E/eIF4G Interaction Inhibitor II)".
-
The names of any solvents or other chemicals present in the waste.
-
The approximate quantities or concentrations of each component.
-
The date the waste was first added to the container.
-
The Principal Investigator's name and contact information.
-
4. Storage
Store the sealed waste container in a designated satellite accumulation area. This area should be:
-
Secure and well-ventilated.
-
Away from general laboratory traffic.
-
Equipped with secondary containment to capture any potential leaks.
5. Disposal Request and Pickup
The final step is to arrange for the proper disposal of the hazardous waste through your institution's established procedures.
-
Request Pickup: Follow your institution's protocol for requesting a hazardous waste pickup from the EHS department. This is typically done through an online system or a specific form.
-
Documentation: Maintain a detailed record of the waste generated, including its composition and the date of disposal, for your laboratory's chemical inventory and safety records.
Experimental Protocols Cited
While this document focuses on disposal, it is important to handle this compound with care during experimental use. For detailed experimental protocols involving this compound, researchers should refer to the primary literature citing its use. For example, in studies of its effect on chemosensitivity, this compound has been administered to mice via intraperitoneal (i.p.) injection, typically dissolved in a vehicle such as 5.2% PEG 400/ 5.2% Tween 80.[1] For in vitro assays, stock solutions are often prepared in DMSO.[2][3][4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. eIF4E/eIF4G Interaction Inhibitor II, this compound The eIF4E/eIF4G Interaction Inhibitor II, this compound controls the biological activity of eIF4E/eIF4G interaction. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4E1RCat
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4E1RCat, a dual inhibitor of eIF4E:eIF4G and eIF4E:4E-BP1 interactions utilized in cancer research. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experiments.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) should always be consulted before handling any chemical, the following table summarizes the essential personal protective equipment for this compound. This compound is classified as a combustible solid and should be handled with care.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or in poorly ventilated spaces. | Minimizes inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound in the laboratory is crucial. The following workflow outlines the key steps from receiving the compound to its final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
